Histrelin
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXHVIJIIXKSOE-QILQGKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H86N18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227543 | |
| Record name | Histrelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76712-82-8 | |
| Record name | Histrelin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076712828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histrelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HISTRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H50H3S3W74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HISTRELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Histrelin's Mechanism of Action on GnRH Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin is a potent synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] Engineered for greater potency and a longer half-life than native GnRH, this compound acts as a superagonist at the GnRH receptor (GnRH-R).[2] This paradoxical mechanism, characterized by initial stimulation followed by profound and sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis, forms the basis of its therapeutic use.[2] Clinically, this compound is administered via a long-acting subcutaneous implant for the management of hormone-dependent conditions such as central precocious puberty (CPP) and advanced prostate cancer.[2]
This technical guide provides an in-depth exploration of this compound's molecular and cellular mechanism of action, focusing on its interaction with the GnRH receptor, the downstream signaling pathways it modulates, and the resulting physiological effects.
The GnRH Receptor: A Gq/11-Coupled GPCR
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, located on the surface of pituitary gonadotrope cells.[2] Upon binding of its endogenous ligand, GnRH, the receptor primarily couples to the Gq/11 family of G-proteins.[3] This initiates a signaling cascade crucial for the synthesis and secretion of the two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, regulate steroidogenesis in the gonads.[2]
This compound's Biphasic Mechanism of Action
This compound's action on the GnRH receptor is biphasic, consisting of an initial, transient stimulatory phase followed by a long-term, reversible inhibitory phase.
Phase I: Initial Agonism (The "Flare" Effect)
Upon initial administration, this compound, acting as a potent agonist, binds to and activates GnRH receptors on pituitary gonadotropes.[2] This mimics the action of a surge of natural GnRH, leading to a transient increase in the secretion of LH and FSH.[4] This "flare" effect results in a temporary rise in gonadal steroid levels—testosterone in males and estradiol in females—during the first week of treatment.[2][4]
Phase II: Desensitization and Downregulation
The key to this compound's therapeutic effect lies in its continuous, non-pulsatile administration, which contrasts sharply with the natural pulsatile secretion of GnRH by the hypothalamus. Continuous exposure of the GnRH receptors to a potent agonist like this compound leads to two critical phenomena:
-
Receptor Desensitization: The pituitary gonadotropes become progressively less responsive to GnRH stimulation. This involves the uncoupling of the receptor from its intracellular G-protein signaling machinery.[2]
-
Receptor Downregulation: The number of GnRH receptors on the cell surface is significantly reduced.[2] This occurs through agonist-induced receptor internalization (endocytosis), sequestering the receptors from the cell surface.[5][6] Over time, this leads to a profound and sustained suppression of LH and FSH release.
This combined desensitization and downregulation effectively shuts down the HPG axis, leading to a decrease in testosterone and estradiol to prepubertal or castrate levels, typically within one month of initiating treatment.[2]
Molecular Signaling Pathways
This compound's interaction with the GnRH receptor triggers a well-defined intracellular signaling cascade.
-
G-Protein Activation: this compound binding induces a conformational change in the GnRH-R, activating the associated heterotrimeric Gq/11 protein.
-
Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).
-
DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC).
-
-
Gonadotropin Release: The activation of these pathways ultimately leads to the synthesis and exocytosis of LH and FSH from the gonadotrope cells.
Continuous stimulation by this compound disrupts this tightly regulated process, leading to the desensitization and downregulation described above.
Quantitative Data
The efficacy of this compound is demonstrated by its high binding affinity for the GnRH receptor and its profound and sustained suppression of gonadotropins and sex steroids.
Receptor Binding Affinity
Hormonal Suppression
Clinical studies provide robust quantitative data on the degree of hormonal suppression achieved with the this compound subcutaneous implant.
| Hormone | Baseline Level (Mean ± SD) | Level After 1 Month (Mean ± SD) | Sustained Suppression Level |
| Peak Stimulated LH (mIU/mL) | 28.2 ± 20.0 (Treatment-Naïve CPP) | 0.8 ± 0.4 | < 4.0 |
| Testosterone (ng/dL) | 628 (Male with CPP, example) | 5 | ≤ 50 (castrate level) |
| Estradiol (pg/mL) | 24.5 ± 22.3 (Treatment-Naïve CPP) | 5.9 ± 2.4 | < 20 |
Data compiled from studies on Central Precocious Puberty (CPP) and Prostate Cancer.[4][8][9][10]
In studies on men with prostate cancer, 100% of patients achieved testosterone suppression to castrate levels (≤ 50 ng/dL) by week 4, and 88% of patients maintained levels below 20 ng/dL for 52 weeks.[10][11]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
Representative Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity of a ligand (like this compound) to its receptor.[12]
-
Receptor Preparation: Prepare crude cell membrane fractions from cultured cells expressing the GnRH receptor (e.g., HeLa, COS, or pituitary cell lines) or from pituitary tissue.[12] Store aliquots at -70°C.
-
Assay Setup: Conduct the assay in 96-well plates.[1]
-
Total Binding: Add membrane preparation, assay buffer, and a radiolabeled GnRH analog (e.g., 125I-triptorelin) to wells.
-
Non-Specific Binding: Add the same components as "Total Binding" plus a high concentration of an unlabeled GnRH analog to outcompete the radioligand for specific receptor sites.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[1]
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically done by vacuum filtration through glass fiber filters (e.g., GF/C) that trap the membranes.[1][13]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound or non-specifically bound radioligand.[1]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-Specific Binding). For competitive binding, plot the percentage of specific binding against the log concentration of the competitor (this compound) to determine the IC50 (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Representative Receptor Internalization Assay Protocol
This assay visualizes and quantifies the movement of GnRH receptors from the cell surface into the cell upon agonist stimulation.[3]
-
Cell Culture: Plate cells expressing an epitope-tagged GnRH receptor (e.g., HA-GnRHR) onto clear-bottomed 96-well plates suitable for imaging.[3]
-
Primary Antibody Labeling: Incubate live, non-permeabilized cells with a primary antibody against the extracellular tag (e.g., anti-HA) at a low temperature (4°C) to label only the cell-surface receptors.
-
Agonist Stimulation: Wash the cells and incubate them with media containing this compound (or another agonist) at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow internalization to occur.[3] Control wells receive media without agonist.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize them with a detergent like Triton X-100 to allow antibodies to enter the cell.
-
Secondary Antibody Staining: Incubate the permeabilized cells with a fluorescently-labeled secondary antibody that binds to the primary antibody. A nuclear counterstain (e.g., DAPI) is also added.
-
Imaging: Acquire images using a high-content automated microscope.
-
Image Analysis: Use image analysis software to identify individual cells and quantify the internalized receptors, which appear as fluorescent puncta (inclusions) within the cytoplasm. The number and intensity of these inclusions per cell are measured. An increase in intracellular fluorescence over time in the agonist-treated cells indicates receptor internalization.[3]
Conclusion
This compound exerts its powerful therapeutic effects through a sophisticated, biphasic mechanism of action at the pituitary GnRH receptor. As a superagonist, its initial binding stimulates a transient "flare" in gonadotropin and sex steroid secretion. However, the continuous, non-pulsatile stimulation provided by the implant formulation leads to profound and sustained receptor desensitization and downregulation. This effectively uncouples the pituitary from hypothalamic control, resulting in the suppression of LH and FSH and a subsequent reduction of gonadal steroid hormones to prepubertal or castrate levels. This well-characterized mechanism makes this compound a cornerstone in the management of central precocious puberty and hormone-sensitive cancers.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LH Suppression | SUPPRELIN® LA (this compound acetate) [supprelinla.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Gonadotropin Suppression for 7 Years After a Single this compound Implant for Precocious Puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gonadal Suppression | SUPPRELIN® LA (this compound acetate) [supprelinla.com]
- 10. Analysis of testosterone suppression in men receiving this compound, a novel GnRH agonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. canjurol.com [canjurol.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Developmental History of Histrelin: A Technical Guide
Histrelin is a potent synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) that has been developed into a long-acting implantable drug delivery system.[1][2][3] Initially explored for its ability to modulate the reproductive axis, its development has led to crucial therapies for hormone-dependent conditions, primarily central precocious puberty (CPP) and advanced prostate cancer.[4][5][6] This guide provides an in-depth overview of its discovery, mechanism of action, clinical development, and regulatory milestones.
Discovery and Mechanism of Action
The development of this compound is rooted in the understanding of the hypothalamic-pituitary-gonadal (HPG) axis. The native GnRH, a decapeptide, is released in a pulsatile manner from the hypothalamus to stimulate the pituitary gland's synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, stimulate the gonads to produce sex steroids—testosterone in males and estrogen in females.[2][4]
This compound was designed as a more potent and stable analog of natural GnRH.[1] Its mechanism of action is biphasic and hinges on the continuous, non-pulsatile stimulation of GnRH receptors in the pituitary gland.[2]
-
Initial Stimulatory Phase (Flare-Up): Upon initial administration, this compound binds to GnRH receptors and acts as a potent agonist, causing a transient surge in the secretion of LH and FSH.[2] This can lead to a temporary increase in gonadal steroid levels.[1][2]
-
Downregulation and Desensitization: Continuous exposure to this compound leads to a profound desensitization of the pituitary gonadotrophs and a downregulation of GnRH receptors.[1][2][7] This sustained action effectively uncouples the pituitary from hypothalamic control, leading to a significant and reversible suppression of LH and FSH release.[1][8] Consequently, the production of testosterone and estrogen falls to prepubertal or castrate levels, achieving a state of medical hypogonadism.[4][9]
Pharmaceutical Development: The Hydrogel Implant
A pivotal innovation in this compound's history was its formulation into a long-acting subcutaneous implant. This non-biodegradable, diffusion-controlled device, made of a hydrogel polymer, is designed to release this compound at a continuous, steady rate over 12 months.[1][3] This delivery system obviates the need for frequent injections, which was the standard for earlier GnRH analog therapies, thereby improving patient compliance and ensuring consistent hormonal suppression.[10] The implant contains 50 mg of this compound acetate and is typically inserted in the inner aspect of the upper arm.[4][6]
Clinical Development and Regulatory History
This compound's development followed two primary clinical paths: palliative treatment for advanced prostate cancer and management of central precocious puberty.
Vantas® for Advanced Prostate Cancer
The rationale for using this compound in prostate cancer is to achieve androgen deprivation, as prostate cancer cells are often dependent on testosterone for growth. By reducing testosterone to castrate levels, this compound can slow disease progression.[4]
The Vantas® implant was approved by the U.S. Food and Drug Administration (FDA) in October 2004 for the palliative treatment of advanced prostate cancer.[1][11] Clinical studies demonstrated that the implant effectively suppressed testosterone to below 50 ng/dL (castrate levels) by week 4 in patients, and this suppression was maintained for the full 52-week duration of the implant.[12] Vantas was discontinued by its manufacturer as of September 2021.[1][5]
Supprelin® LA for Central Precocious Puberty (CPP)
In children with CPP, the HPG axis activates prematurely, leading to early development of sexual characteristics and rapid bone maturation, which can compromise final adult height.[13] The goal of treatment is to halt pubertal progression and slow bone age advancement.[14]
Supprelin® LA was approved by the FDA in May 2007 for the treatment of CPP.[1][15] Its approval was based on multicenter, open-label clinical trials involving both treatment-naïve and previously treated children.[10][16] These studies demonstrated profound and sustained suppression of the HPG axis.
Quantitative Data from Clinical Trials
The efficacy of the this compound implant has been well-documented through quantitative hormonal and auxological assessments.
Pharmacokinetic Profile
The implant is designed for consistent drug delivery over one year.
| Parameter | Vantas® (Prostate Cancer)[1] | Supprelin® LA (CPP)[1] |
| Release Rate | ~50 mcg/day | ~65 mcg/day[17] |
| Peak Serum Conc. (Cmax) | 1.10 ± 0.375 ng/mL | 0.43 ng/mL (median) |
| Time to Peak (Tmax) | 12 hours | N/A |
| Mean Conc. at 52 Weeks | 0.13 ± 0.065 ng/mL[1][12] | Not specified |
| Terminal Half-Life | 3.9 ± 1.0 hours (after bolus)[17] | Not specified |
Efficacy in Central Precocious Puberty
Clinical trials confirmed rapid and sustained suppression of key hormones. The data below is from a pivotal multicenter trial in treatment-naïve and previously treated children.[10]
| Parameter (Treatment-Naïve) | Baseline (Mean ± SD) | Month 1 (Mean ± SD) | P-value |
| Peak LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 | < 0.0001[10] |
| Estradiol (pg/mL) in Girls | 24.5 ± 22.27 | 5.9 ± 2.37 | = 0.0016[10][18] |
Long-term follow-up studies demonstrated positive effects on growth and predicted adult height (PAH).[19]
| Auxological Parameter (Treatment-Naïve) | Baseline | Month 48 | P-value |
| Bone Age / Chronological Age Ratio | 1.417 | 1.18 | < 0.01[19] |
| Predicted Adult Height (Girls) | 151.9 cm | 166.5 cm (at Month 60) | < 0.05[13][19] |
Experimental Protocols: Phase III CPP Trial Methodology
The clinical development of Supprelin® LA relied on a robust experimental design to establish safety and efficacy. The following outlines a typical protocol for these trials.
Study Design
-
Type: Phase III, prospective, open-label, multicenter study.[10][19]
-
Duration: 12 months for initial efficacy, with long-term extension phases up to 6 years.[19]
-
Patient Population: Girls aged 2-8 years and boys aged 2-9 years with clinical evidence of CPP and a pubertal response to a GnRH stimulation test.[10][18] Both treatment-naïve and previously treated patients were included.[10]
-
Intervention: Surgical insertion of a single 50 mg this compound subcutaneous implant into the inner upper arm.[10][18]
Outcome Measures
-
Primary Efficacy: Suppression of peak LH response following a GnRH analog stimulation test. Suppression was defined as a peak LH level in the prepubertal range.[10][20]
-
Secondary Efficacy:
-
Safety: Monitoring of adverse events, particularly local reactions at the implant site, and standard clinical laboratory tests.[4]
Conclusion
The developmental history of this compound showcases a successful translation of basic endocrinological research into a targeted, long-acting therapy. By understanding the paradoxical inhibitory effects of continuous GnRH receptor stimulation, researchers developed a potent molecule. The subsequent creation of a novel hydrogel implant delivery system transformed its clinical utility, offering a highly effective and convenient treatment for both advanced prostate cancer and central precocious puberty. The rigorous clinical trials underpinning its approval have firmly established its role in managing these complex hormone-dependent conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. US8062652B2 - Compositions and methods for treating precocious puberty - Google Patents [patents.google.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. publications.aap.org [publications.aap.org]
- 10. Efficacy and safety of this compound subdermal implant in children with central precocious puberty: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. An evaluation of the pharmacokinetics and pharmacodynamics of the this compound implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound. A review of its pharmacological properties and therapeutic role in central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. reference.medscape.com [reference.medscape.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Pharmacology and Toxicology of Histrelin: A Technical Guide
Histrelin, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), acts as a potent agonist at the GnRH receptor.[1][2] Its clinical utility in managing conditions such as central precocious puberty and advanced prostate cancer stems from its ability to induce a state of "medical castration" through the downregulation of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] This guide provides an in-depth overview of the preclinical pharmacology and toxicology of this compound, summarizing key data and experimental methodologies for researchers and drug development professionals.
Preclinical Pharmacology
The pharmacological profile of this compound has been characterized in various animal models, establishing its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties.
This compound is a GnRH receptor agonist.[5] Upon initial administration, it mimics the action of endogenous GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][6] This "flare-up" effect results in a temporary surge in gonadal steroids, such as testosterone in males and estrogen in females.[7][8]
However, the continuous, non-pulsatile administration of this compound, typically via a subcutaneous implant, leads to the desensitization and downregulation of GnRH receptors on pituitary gonadotrophs.[2][9] This sustained presence of the agonist disrupts the normal physiological signaling, resulting in a profound and reversible suppression of LH and FSH release.[6][7] Consequently, the production of gonadal steroids is significantly reduced, achieving a state of chemical castration within 2 to 4 weeks of initiating treatment.[1]
References
- 1. This compound | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pediatricendocrinologynj.com [pediatricendocrinologynj.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
Histrelin's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histrelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a critical therapeutic agent for managing hormone-dependent conditions such as central precocious puberty (CPP) and advanced prostate cancer.[1][2] Its mechanism of action involves a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis, initially stimulating and subsequently inducing a profound and sustained suppression of gonadotropin and sex steroid production.[3] This guide provides an in-depth technical overview of this compound's effects on the HPG axis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Introduction
This compound is a nonapeptide analog of the naturally occurring GnRH.[1][4] Its enhanced potency and prolonged duration of action compared to native GnRH make it a highly effective modulator of the HPG axis.[3] Administered as a subcutaneous implant, this compound provides continuous, steady-state drug delivery over a 12-month period, ensuring consistent therapeutic effects.[2][5] This document will explore the intricate interactions of this compound with the HPG axis, from its initial receptor binding to the resulting systemic hormonal changes.
Mechanism of Action
This compound's primary effect is on the GnRH receptors located on the gonadotrope cells of the anterior pituitary gland.[6][7] The continuous administration of this compound leads to a biphasic response:
-
Initial Stimulatory Phase (Flare-up): Upon initial exposure, this compound binds to and activates GnRH receptors, mimicking the action of endogenous GnRH.[3] This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][3] Consequently, this "flare" effect causes a temporary increase in the production of gonadal steroids, such as testosterone in males and estradiol in females.[3][6]
-
Sustained Suppressive Phase (Downregulation): Continuous stimulation of the GnRH receptors by this compound leads to their downregulation and desensitization.[3][4][6] This process involves receptor internalization and uncoupling from intracellular signaling pathways, rendering the gonadotrope cells refractory to further GnRH stimulation.[6] The result is a profound and reversible suppression of LH and FSH secretion, leading to a significant reduction in gonadal steroidogenesis, achieving a state often referred to as "medical castration."[1][3]
Signaling Pathway
The following diagram illustrates the signaling pathway of the Hypothalamic-Pituitary-Gonadal axis and the modulatory effect of this compound.
Quantitative Data on Hormonal Changes
The administration of this compound results in predictable and significant changes in key hormones of the HPG axis. The following tables summarize the quantitative data from clinical studies in patients with central precocious puberty and advanced prostate cancer.
Central Precocious Puberty (CPP)
Table 1: Hormonal Suppression in Treatment-Naïve Children with CPP
| Hormone | Baseline (Mean ± SD) | 1 Month (Mean ± SD) |
|---|---|---|
| Peak Stimulated LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 |
| Estradiol (pg/mL) (in girls) | 24.5 ± 22.27 | 5.9 ± 2.37 |
Data from a multicenter trial involving 20 treatment-naïve children.[8]
Table 2: Long-Term Hormonal Suppression in Children with CPP
| Parameter | Baseline | Month 12 | Month 24 |
|---|---|---|---|
| Peak Stimulated LH (mIU/mL) (Naïve) | - | 0.92 ± 0.58 | 0.51 ± 0.33 |
| Peak Stimulated LH (mIU/mL) (Previously Treated) | - | 0.74 ± 0.50 | 0.45 ± 0.35 |
Data from a study evaluating a second year of therapy.[9]
Advanced Prostate Cancer
Table 3: Hormonal Suppression in Adult Males with Advanced Prostate Cancer
| Hormone/Parameter | Timepoint | Value (Mean ± SD) |
|---|---|---|
| Serum this compound | 12 hours (Peak) | 1.10 ± 0.375 ng/mL |
| 52 weeks | 0.13 ± 0.065 ng/mL | |
| Serum Testosterone | By week 4 | < 50 ng/dL (Castrate levels) |
Data from a study in 17 patients with advanced prostate cancer.[6][10]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound's effects.
GnRH Agonist Stimulation Test
This test is crucial for diagnosing CPP and for monitoring the efficacy of this compound treatment.
-
Objective: To assess the pituitary's gonadotropin response.
-
Procedure:
-
A baseline blood sample is collected to measure LH and FSH levels.
-
A standard dose of a GnRH agonist (e.g., leuprolide acetate) is administered intravenously or subcutaneously.
-
Serial blood samples are collected at specific time points post-administration (e.g., 30, 60, 90, and 120 minutes) to measure peak LH and FSH concentrations.[11]
-
-
Interpretation: In untreated CPP, a pubertal response is indicated by a significant rise in LH levels.[8] During effective this compound therapy, the LH response is suppressed to prepubertal levels.[6][8]
Hormone Level Assays
The quantification of hormone levels is essential for monitoring the therapeutic effects of this compound.
-
Analytes: Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Testosterone, Estradiol.
-
Methodology:
-
Immunoassays: These are the most common methods for hormone quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA) / Enzyme Immunoassay (EIA): Utilizes enzyme-conjugated antibodies to detect and quantify the hormone of interest.
-
Immunoradiometric Assay (IRMA): Employs radioisotope-labeled antibodies for detection, offering high sensitivity.[11]
-
Chemiluminescent Immunoassay (CLIA): Uses a chemical reaction that produces light to measure hormone concentration, providing a wide dynamic range and high sensitivity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and sensitive method used for the accurate quantification of steroid hormones like testosterone and estradiol, especially at low concentrations.
-
-
Sample Type: Serum or plasma.
-
Quality Control: Internal and external quality control samples are run with each assay to ensure accuracy and precision.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a clinical trial evaluating the efficacy of a this compound implant in children with CPP.
Conclusion
This compound exerts a powerful and reversible suppressive effect on the hypothalamic-pituitary-gonadal axis through the downregulation and desensitization of pituitary GnRH receptors. This mechanism of action makes it an effective treatment for hormone-dependent conditions. The quantitative data from clinical trials consistently demonstrate its ability to reduce gonadotropin and sex steroid levels to prepubertal or castrate levels. Understanding the detailed pharmacology and experimental protocols associated with this compound is crucial for its appropriate clinical application and for the development of future GnRH-based therapies.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The this compound implant: a novel treatment for central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Efficacy and safety of this compound subdermal implant in children with central precocious puberty: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of a Second Year of Therapy with the 12-Month this compound Implant for the Treatment of Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An evaluation of the pharmacokinetics and pharmacodynamics of the this compound implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Long-Term Physiological Effects of Continuous Histrelin Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histrelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is utilized for the management of central precocious puberty (CPP) and advanced prostate cancer. Its continuous administration induces a state of hypogonadotropic hypogonadism through the downregulation and desensitization of GnRH receptors in the pituitary gland. This guide provides an in-depth technical overview of the long-term physiological effects of continuous this compound exposure, summarizing key quantitative data from clinical trials, detailing experimental protocols, and illustrating the underlying signaling pathways.
Mechanism of Action
Continuous exposure to this compound, a synthetic analog of GnRH, leads to a biphasic response in the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Initially, there is a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, known as the "flare effect".[1][2] This is followed by a profound and sustained suppression of gonadotropin release.
This paradoxical effect is achieved through the continuous stimulation of GnRH receptors, which leads to their desensitization and downregulation.[1][3][4] The uncoupling of the GnRH receptor from its downstream signaling pathways ultimately results in a decrease in the synthesis and release of LH and FSH.[1] Consequently, the production of gonadal steroids, such as testosterone and estradiol, is significantly reduced.[5] This reversible "medical castration" is the therapeutic goal in conditions like CPP and hormone-sensitive prostate cancer.[6]
Signaling Pathway
The following diagram illustrates the signaling pathway of the GnRH receptor and the mechanism of desensitization induced by continuous this compound exposure.
Long-Term Physiological Effects
Long-term continuous exposure to this compound has been extensively studied in various patient populations. The primary physiological effects are centered on the suppression of the HPG axis, with consequential impacts on hormonal levels, growth and development, and potential side effects.
Hormonal Suppression
Clinical trials have consistently demonstrated that the once-yearly this compound implant effectively suppresses gonadotropin and sex steroid levels in children with CPP for up to six years.[7][8]
| Parameter | Baseline (Treatment-Naïve) | 1 Month | 24 Months | 48 Months | 60 Months |
| Peak Stimulated LH (mIU/L) | 28.2 ± 19.97 | < 2.5 | 0.51 ± 0.33 | - | - |
| Peak Stimulated FSH (mIU/L) | Significantly Reduced | - | - | - | - |
| Estradiol (pg/mL) (Girls) | 24.5 ± 22.27 | < 20 | Consistently Prepubertal | Consistently Prepubertal | Consistently Prepubertal |
| Testosterone (ng/dL) (Boys) | - | Consistently Prepubertal | Consistently Prepubertal | Consistently Prepubertal | Consistently Prepubertal |
Data compiled from multiple studies.[7][9][10] Note: Values are presented as mean ± SD where available. "-" indicates data not consistently reported across studies for that specific time point.
In men with advanced prostate cancer, the once-yearly this compound implant maintains serum testosterone at castration levels (<50 ng/dL) for multiple years.[11][12]
| Parameter | Year 2 | Year 3 | Year 4 |
| Mean Serum Testosterone (ng/dL) | 13.1 | 14.8 | 10.8 |
Data from a long-term extension study.[12]
Auxological Changes in CPP
A key therapeutic goal in CPP is to delay bone maturation to allow for continued linear growth and improve predicted adult height (PAH).
| Parameter | Baseline (Treatment-Naïve) | 24 Months | 48 Months | 60 Months |
| Bone Age to Chronological Age Ratio | 1.417 | - | 1.18 | - |
| Predicted Adult Height (cm) (Girls) | 151.9 | +5.1 | - | 166.5 |
Data compiled from multiple studies.[7][9][13][14]
Reversibility of Effects
Upon cessation of treatment and removal of the this compound implant, the suppressive effects on the HPG axis are reversible. In children with CPP, peak LH and FSH levels increase to pubertal levels within six months of implant removal, indicating recovery of the HPG axis.[7][15]
Adverse Effects
Long-term exposure to this compound is generally well-tolerated, with most adverse events being mild to moderate.[7][11]
| Category | Common Adverse Effects | Less Common/Serious Adverse Effects |
| Implant Site Reactions | Pain, redness, swelling, bruising, itching.[16][17] | Infection, implant extrusion (rare).[7] |
| Systemic Effects | Hot flashes, mood changes (irritability, mood swings), weight gain.[16][17][18] | Decreased bone mineral density with long-term use, increased risk of osteoporosis.[16][17] |
| Cardiovascular | Potential for increased blood pressure and changes in lipid profiles.[16] | Increased risk of heart attack or stroke in men with prostate cancer.[18][19] |
| Neurological | Headaches.[17] | Seizures, intracranial hypertension (in children).[18][20] |
Experimental Protocols
The data presented in this guide are derived from well-designed clinical trials. Below is a generalized workflow and key methodological details from these studies.
Clinical Trial Workflow for CPP
Key Methodologies
-
Study Design: Most long-term data comes from Phase 3, prospective, open-label, multicenter trials.[7][8][10]
-
Participants:
-
Intervention: Subcutaneous insertion of a 50 mg this compound implant, designed to deliver approximately 65 µ g/day , typically in the inner upper arm.[7] For long-term studies, the implant is removed and a new one is inserted annually.[8]
-
Hormonal Assessments:
-
GnRH Stimulation Test: Used to confirm CPP at baseline and to assess HPG axis suppression during treatment. This typically involves administering a GnRH agonist (e.g., leuprolide acetate) and measuring peak LH response.[10] Suppression is often defined as a peak stimulated LH level below a certain threshold (e.g., <4 mIU/mL).[7]
-
Serum Hormone Levels: Luteinizing hormone (LH), follicle-stimulating hormone (FSH), estradiol (in girls), and testosterone (in boys) are measured at baseline and regular intervals throughout the study using immunoassays.
-
-
Auxological Assessments (CPP):
-
Bone Age: Assessed at baseline and typically annually using a standardized method, most commonly the Greulich and Pyle atlas, by comparing a left hand and wrist radiograph to age- and sex-matched standards.
-
Predicted Adult Height (PAH): Calculated using the Bayley-Pinneau method, which incorporates chronological age, bone age, and current height.
-
-
Safety and Tolerability: Adverse events are monitored and recorded at each study visit. Implant site reactions are specifically assessed.
Conclusion
Continuous long-term exposure to this compound via a subcutaneous implant is a safe and effective method for achieving sustained suppression of the hypothalamic-pituitary-gonadal axis.[7][8][11] In children with central precocious puberty, this leads to the halting of pubertal progression and an improvement in predicted adult height.[7][14] In men with advanced prostate cancer, it provides durable androgen deprivation.[11][12] The physiological effects are reversible upon discontinuation of therapy.[7] While generally well-tolerated, potential long-term side effects, particularly concerning bone health, warrant ongoing monitoring.[16][17] The detailed data and methodologies presented in this guide provide a comprehensive resource for researchers and clinicians in the field of endocrinology and drug development.
References
- 1. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leuprorelin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of a Second Year of Therapy with the 12-Month this compound Implant for the Treatment of Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Long-term efficacy and tolerability of once-yearly this compound acetate subcutaneous implant in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term efficacy and tolerability of once-yearly this compound acetate subcutaneous implant in patients with advanced prostate cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 13. supprelinla.com [supprelinla.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. What are the side effects of this compound Acetate? [synapse.patsnap.com]
- 17. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]
- 18. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 19. This compound (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 20. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Methodological & Application
Application Notes and Protocols for Histrelin Subcutaneous Implant in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH). Continuous administration of this compound, typically via a subcutaneous implant, leads to a transient initial stimulation of the hypothalamic-pituitary-gonadal (HPG) axis, followed by profound and sustained suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion.[1][2] This downregulation results in a significant reduction of gonadal steroids, such as testosterone and estradiol, to castrate levels.[1][2] This mechanism of action makes this compound a valuable tool in various research areas, including oncology, reproductive biology, and endocrinology, where the suppression of sex hormones is desired.
These application notes provide a comprehensive overview of the use of this compound subcutaneous implants in rodent models, including detailed protocols for implantation, information on the mechanism of action, and guidance on experimental design.
Mechanism of Action: The GnRH Signaling Pathway
This compound exerts its effects by binding to and initially activating GnRH receptors on pituitary gonadotropes. This activation stimulates the synthesis and release of LH and FSH. However, the continuous presence of this compound leads to the desensitization of these receptors and a downregulation of the signaling pathway, ultimately suppressing LH and FSH release.[1][2]
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the transcription and release of gonadotropins.
Pharmacokinetics and Dosage Considerations for Rodent Models
Detailed pharmacokinetic data for commercially available this compound implants in rodent models is not extensively published. The majority of available data is derived from human clinical trials. However, toxicity studies in rodents provide some guidance on dosage. It is crucial to note that optimal dosage and the resulting pharmacokinetic profile will depend on the specific rodent strain, sex, age, and the research objectives. Therefore, pilot studies are strongly recommended to determine the appropriate dosage and to characterize the pharmacokinetic and pharmacodynamic profiles for your specific experimental model.
Table 1: this compound Implant Specifications (Human Clinical Data for Reference)
| Implant | This compound Acetate Content (mg) | Approximate Daily Release Rate (mcg/day) | Duration |
| Vantas® | 50 | 50 | 12 months |
| Supprelin® LA | 50 | 65 | 12 months |
Table 2: High-Dose Toxicity Data in Rodents
| Species | Maximum Non-Toxic Dose (mcg/kg) |
| Rat | 200 |
| Mouse | 2000 |
Data from toxicity studies where no systemic toxicity was observed.[1]
Table 3: Expected Pharmacodynamic Effects of this compound Implants in Rodent Models
| Parameter | Expected Effect | Onset of Effect |
| Serum Testosterone (males) | Significant and sustained suppression to castrate levels | Within 2-4 weeks post-implantation |
| Serum Estradiol (females) | Significant and sustained suppression | Within 2-4 weeks post-implantation |
| Testis/Uterus Weight | Significant reduction | Apparent after several weeks of treatment |
| Anogenital Distance (developing males) | Reduced | With treatment during the perinatal period |
| Vaginal Opening (females) | Delayed | With prepubertal treatment |
Experimental Protocols
The following protocols provide a general framework for the subcutaneous implantation of this compound in rodent models. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
Protocol 1: Subcutaneous Implantation in Rats
Materials:
-
This compound implant
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesic
-
Sterile surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Electric clippers or depilatory cream
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile gauze
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Site Preparation: Place the anesthetized rat in a prone position on a warming pad. Shave the fur from the dorsal region between the scapulae. Clean the surgical area with an antiseptic solution, moving in a circular motion from the center outwards.
-
Incision: Make a small transverse incision (approximately 1 cm) through the skin at the base of the shaved area.
-
Subcutaneous Pocket Formation: Insert a pair of blunt-tipped forceps into the incision and gently open and close them to create a subcutaneous pocket extending cranially. The pocket should be large enough to accommodate the implant without tension.
-
Implant Insertion: Using sterile forceps, carefully insert the this compound implant into the subcutaneous pocket.
-
Wound Closure: Close the incision with wound clips or non-absorbable sutures.
-
Post-Operative Care: Administer a post-operative analgesic as per your IACUC protocol. Monitor the animal until it has fully recovered from anesthesia. House the animal individually for a few days post-surgery to prevent cage mates from disturbing the surgical site. Monitor the incision site daily for signs of infection, swelling, or implant expulsion.
Protocol 2: Subcutaneous Implantation in Mice
Materials:
-
This compound implant (may require custom formulation for appropriate size and dose)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Sterile surgical instruments (micro-scalpel, fine-tipped forceps, micro-scissors, wound clips or tissue adhesive)
-
Electric clippers or depilatory cream
-
Antiseptic solution
-
Sterile cotton-tipped applicators
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved anesthetic protocol, typically isoflurane delivered via a nose cone.
-
Surgical Site Preparation: Position the anesthetized mouse on a warming pad. Shave a small area of fur on the dorsal midline, between the shoulders. Aseptically prepare the surgical site using an antiseptic solution.
-
Incision: Make a small skin incision (approximately 0.5 cm) at the base of the neck.
-
Subcutaneous Pocket Formation: Using fine-tipped forceps, create a small subcutaneous pocket by gently spreading the subcutaneous tissue.
-
Implant Insertion: Carefully insert the this compound implant into the created pocket.
-
Wound Closure: Close the incision with a single wound clip or a drop of tissue adhesive.
-
Post-Operative Care: Administer analgesia as directed by your institutional protocol. Monitor the mouse closely during recovery from anesthesia. Check the surgical site daily for any adverse reactions.
Applications in Rodent Models
The use of this compound implants in rodent models can be applied to a variety of research areas:
-
Oncology: To study the efficacy of novel therapies in hormone-dependent cancers, such as prostate and breast cancer, by inducing a state of chemical castration.
-
Reproductive Biology: To investigate the role of sex hormones in reproductive development, function, and behavior. For example, to induce a prepubertal state in adult animals or to delay puberty in juvenile animals.
-
Endocrinology: To create models of hypogonadism to study the systemic effects of sex hormone deficiency on various physiological systems, including bone metabolism, cardiovascular function, and cognition.
This compound subcutaneous implants are a powerful tool for achieving sustained suppression of the HPG axis in rodent models. The protocols and information provided herein offer a foundation for researchers to design and execute experiments utilizing this technology. Due to the limited availability of rodent-specific data, careful planning and the inclusion of pilot studies are essential for the successful implementation of this compound implants in preclinical research.
References
Application Notes and Protocols for In Vitro Assay Development for Histrelin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor.[1][2][3][4][5][6] It is a nonapeptide analog of the natural GnRH with higher potency and a longer half-life.[4][5] this compound is utilized in the treatment of hormone-dependent conditions such as central precocious puberty, advanced prostate cancer, and endometriosis.[2][3] Its therapeutic effect stems from its ability to initially stimulate and subsequently down-regulate the GnRH receptors on pituitary gonadotrophs.[1][4] This leads to a sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, ultimately reducing the production of gonadal steroids like testosterone and estradiol.[1][2][4][5]
The development of robust and reliable in vitro assays is crucial for the characterization of this compound's biological activity, potency determination, and quality control during drug development and manufacturing. These application notes provide detailed protocols for key in vitro assays to assess the functional activity of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[1][4] The primary signaling pathway initiated by GnRH receptor activation involves the Gαq/11 protein. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This cascade ultimately results in the synthesis and secretion of LH and FSH.[1][2][4] There is also evidence suggesting that the GnRH receptor can couple to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), particularly in systems with overexpressed receptors.[7][8][9]
Signaling Pathway of this compound Activity
Caption: GnRH Receptor Signaling Cascade.
Recommended In Vitro Assays for this compound Activity
A panel of in vitro assays is recommended to comprehensively evaluate the biological activity of this compound. These assays measure different endpoints in the signaling cascade, providing a multi-faceted assessment of its potency and efficacy.
Experimental Workflow for this compound In Vitro Bioassays
Caption: General workflow for this compound bioassays.
Luteinizing Hormone (LH) Release Assay
This assay directly measures the primary physiological response to GnRH receptor activation in pituitary gonadotrophs.
Principle: this compound stimulates the synthesis and release of LH from pituitary cells. The amount of LH released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol:
-
Cell Line: LβT2 mouse pituitary gonadotrope cells.
-
Materials:
-
LβT2 cells
-
DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound acetate
-
GnRH antagonist (e.g., Cetrorelix) as a negative control
-
96-well cell culture plates
-
Mouse LH ELISA kit
-
-
Procedure:
-
Cell Culture: Culture LβT2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed LβT2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free DMEM and incubate for 2-4 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM (e.g., 10⁻¹² M to 10⁻⁶ M). Add the dilutions to the respective wells. Include a vehicle control (serum-free DMEM) and a negative control (this compound + GnRH antagonist).
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LH Quantification: Quantify the LH concentration in the supernatants using a mouse LH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the LH concentration against the log of this compound concentration and determine the EC₅₀ value using a four-parameter logistic curve fit.
-
Intracellular Calcium Mobilization Assay
This assay measures an early signaling event following GnRH receptor activation.
Principle: this compound-induced activation of the GnRH receptor leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.
Experimental Protocol:
-
Cell Line: HEK293 cells stably expressing the human GnRH receptor (HEK293-GnRHR) or LβT2 cells.
-
Materials:
-
HEK293-GnRHR or LβT2 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 for stable cell lines)[4][10]
-
Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)[11][12][13]
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
This compound acetate
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Procedure:
-
Cell Seeding: Seed HEK293-GnRHR or LβT2 cells into a 96-well black-walled, clear-bottom plate at a density of 4 x 10⁴ cells/well and culture overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
This compound Addition: Use the instrument's injection system to add serial dilutions of this compound to the wells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity (peak response minus baseline) is plotted against the log of this compound concentration to determine the EC₅₀ value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of a key second messenger in the GnRH receptor signaling pathway.
Principle: Activation of the GnRH receptor by this compound stimulates the production of inositol phosphates. The accumulation of IP is measured, often in the presence of lithium chloride (LiCl) to inhibit IP degradation.
Experimental Protocol:
-
Cell Line: HEK293-GnRHR or COS-7 cells transfected with the GnRH receptor.[1]
-
Materials:
-
HEK293-GnRHR or COS-7 cells
-
DMEM with 10% FBS
-
Inositol-free DMEM
-
myo-[³H]-inositol
-
This compound acetate
-
LiCl
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
-
-
Procedure:
-
Cell Seeding and Labeling: Seed cells in a 24-well plate. The next day, replace the medium with inositol-free DMEM containing myo-[³H]-inositol (e.g., 1 µCi/ml) and incubate for 24 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.[1][14][15]
-
This compound Stimulation: Add serial dilutions of this compound and incubate for 30-60 minutes at 37°C.
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
IP Separation: Neutralize the extracts and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.
-
Data Analysis: Plot the radioactive counts per minute (CPM) against the log of this compound concentration to calculate the EC₅₀.
-
Reporter Gene Assay
This assay provides a downstream readout of GnRH receptor activation by measuring the transcription of a reporter gene.
Principle: this compound-induced GnRH receptor signaling activates transcription factors that bind to specific response elements in the promoter of a reporter gene (e.g., luciferase). The expression of the reporter gene is proportional to the receptor activity.
Experimental Protocol:
-
Cell Line: HEK293 cells co-transfected with a GnRH receptor expression vector and a reporter vector containing a response element (e.g., NFAT for the calcium pathway or CRE for the cAMP pathway) upstream of a luciferase gene.[10][16][17][18][19]
-
Materials:
-
HEK293 cells
-
GnRH receptor expression vector
-
NFAT-luciferase or CRE-luciferase reporter vector
-
Transfection reagent
-
This compound acetate
-
Luciferase assay substrate
-
Luminometer
-
-
Procedure:
-
Transfection: Co-transfect HEK293 cells with the GnRH receptor and reporter vectors.
-
Cell Seeding: Seed the transfected cells into a 96-well white plate.
-
This compound Treatment: After 24-48 hours, treat the cells with serial dilutions of this compound.
-
Incubation: Incubate for 4-6 hours to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Plot the luminescence signal against the log of this compound concentration to determine the EC₅₀ value.
-
Data Presentation
Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison.
Table 1: Comparison of In Vitro Assays for this compound Activity
| Assay Type | Principle | Cell Line | Endpoint Measured | Typical EC₅₀ Range for GnRH Agonists | Advantages | Disadvantages |
| LH Release Assay | Measures physiological hormone release | LβT2 | Extracellular LH | 0.1 - 10 nM | High physiological relevance | Requires specific pituitary cell line; endpoint measurement is downstream |
| Calcium Mobilization | Measures early second messenger signaling | HEK293-GnRHR, LβT2 | Intracellular Ca²⁺ flux | 1 - 50 nM | Rapid, high-throughput | Indirect measure of physiological response; can be prone to artifacts |
| IP Accumulation | Quantifies a key second messenger | HEK293-GnRHR, COS-7 | Inositol Phosphate levels | 5 - 100 nM | Direct measure of Gq/11 pathway activation | Often involves radioactivity; lower throughput |
| Reporter Gene Assay | Measures downstream transcriptional activation | HEK293 | Luciferase expression | 0.5 - 20 nM | High sensitivity and signal-to-noise ratio; adaptable to HTS | Indirect measure; requires transfection and longer incubation |
Table 2: Example Quantitative Data for this compound
| Assay | Cell Line | Parameter | This compound Value | Reference GnRH Value |
| LH Release Assay | LβT2 | EC₅₀ | [Insert experimental value] | [Insert experimental value] |
| Calcium Mobilization Assay | HEK293-GnRHR | EC₅₀ | [Insert experimental value] | [Insert experimental value] |
| IP Accumulation Assay | HEK293-GnRHR | EC₅₀ | [Insert experimental value] | [Insert experimental value] |
| NFAT-Luciferase Assay | HEK293 | EC₅₀ | [Insert experimental value] | [Insert experimental value] |
(Note: The user should populate the "this compound Value" and "Reference GnRH Value" columns with their experimentally determined data.)
Conclusion
The in vitro assays described in these application notes provide a comprehensive toolkit for the functional characterization of this compound. The selection of a specific assay or a combination thereof will depend on the specific research question, available resources, and the desired throughput. By employing these detailed protocols, researchers can obtain reliable and reproducible data on the activity and potency of this compound, supporting its development and use as a therapeutic agent.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. genscript.com [genscript.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magic™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gonadotropin-releasing hormone (GnRH) rapidly stimulates the formation of inositol phosphates and diacyglycerol in rat granulosa cells: further evidence for the involvement of Ca2+ and protein kinase C in the action of GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Research Protocol for Histrelin in Central Precocious Puberty Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of central precocious puberty (CPP).[1][2][3] By providing continuous stimulation of the GnRH receptors in the pituitary gland, this compound ultimately leads to receptor downregulation and desensitization, effectively suppressing the premature secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][5] This, in turn, reduces the production of gonadal steroids, halting or reversing the progression of secondary sexual characteristics and slowing down accelerated bone maturation in children with CPP.[3][6][7]
These application notes provide a comprehensive overview of the research protocols for studying the efficacy and safety of this compound in pediatric populations with CPP. The included methodologies are based on established clinical trial practices and analytical procedures.
Signaling Pathway of this compound Action
This compound, as a GnRH agonist, initially binds to and activates GnRH receptors on pituitary gonadotrophs. This transiently increases the secretion of LH and FSH. However, continuous exposure to this compound leads to a profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis through receptor downregulation and desensitization.
Caption: GnRH signaling pathway and this compound's mechanism of action.
Experimental Protocols
A typical research protocol for evaluating this compound in CPP involves a multi-center, open-label study to assess its efficacy and safety over a defined period.
Study Design and Patient Population
A prospective, open-label, multicenter study is a common design for evaluating this compound implants in children with CPP.[8][9][10]
-
Inclusion Criteria:
-
Exclusion Criteria:
Treatment and Monitoring Workflow
The study typically involves baseline assessments, implantation of the this compound device, and regular follow-up visits for efficacy and safety monitoring.
Caption: Experimental workflow for a this compound CPP clinical study.
Key Experimental Methodologies
1. GnRH Stimulation Test
-
Objective: To confirm the diagnosis of CPP by assessing the LH and FSH response to a GnRH agonist.
-
Protocol:
-
Obtain a baseline blood sample for LH, FSH, and gonadal steroids (estradiol or testosterone).
-
Administer a subcutaneous injection of a GnRH agonist, such as leuprolide acetate (e.g., 20 µg/kg).
-
Collect subsequent blood samples at 30 and 60 minutes post-injection for LH and FSH measurement.[12] Some protocols may include additional time points (e.g., 45, 90, 120 minutes).[13][14][15]
-
A peak LH level above a certain threshold (e.g., >5-8 IU/L) is indicative of CPP.
-
2. Hormone Level Measurement
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol (General Sandwich ELISA):
-
Samples and standards are added to microplate wells pre-coated with a capture antibody specific for LH or FSH.[16][17]
-
A biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.[18]
-
After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically.[16][19] The intensity of the color is proportional to the hormone concentration.
-
-
-
Estradiol and Testosterone:
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, especially for the low concentrations found in children.[8][20][21][22]
-
Protocol (General):
-
Sample Preparation: Serum samples undergo protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the steroids.[6][20][21]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation.
-
Mass Spectrometric Detection: The separated analytes are ionized and detected by a tandem mass spectrometer, providing quantitative results.[20][21]
-
-
3. Bone Age Assessment
-
Objective: To evaluate skeletal maturity and its progression.
-
Methods:
-
Greulich-Pyle (GP) Method: This involves comparing a radiograph of the patient's left hand and wrist to a standard atlas of age- and sex-matched reference radiographs.[9][11][23][24]
-
Tanner-Whitehouse (TW) Method: This method involves scoring the maturity of individual bones in the hand and wrist to calculate a skeletal maturity score, which is then converted to a bone age.[2][3][25][26]
-
-
Protocol:
-
A standardized anteroposterior radiograph of the non-dominant (usually left) hand and wrist is obtained.[11]
-
The radiograph is assessed by a trained pediatric radiologist or endocrinologist using either the GP atlas or the TW scoring system.
-
4. Adverse Event Monitoring
-
Objective: To assess the safety and tolerability of the this compound implant.
-
Protocol:
-
At each study visit, subjects are monitored for both local and systemic adverse events.
-
Local adverse events at the implant site may include bruising, pain, swelling, and erythema.[5]
-
Systemic adverse events are also recorded.
-
The severity and relationship of any adverse event to the study drug are assessed and documented by the investigator.
-
5. This compound Implant Insertion and Removal
-
Procedure: A minor surgical procedure performed under aseptic conditions, typically with local anesthesia.[1][27]
-
Insertion: The 50 mg this compound implant is inserted subcutaneously into the inner aspect of the upper arm.[1][5][28]
-
Removal: The implant is removed after 12 months of therapy. If continued treatment is necessary, a new implant can be inserted at the same time.[1][28][29]
Data Presentation and Efficacy Endpoints
The efficacy of this compound treatment is evaluated based on the suppression of hormonal levels and the impact on physical and skeletal development.
Table 1: Hormonal Suppression with this compound Implant in Treatment-Naïve Patients
| Parameter | Baseline (Mean ± SD) | 1 Month (Mean ± SD) | P-value |
| Peak LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 | < 0.0001 |
| Estradiol (pg/mL) | 24.5 ± 22.27 | 5.9 ± 2.37 | 0.0016 |
Data adapted from a multicenter trial of the this compound implant in children with CPP.[9][11]
Table 2: Auxological Outcomes with Long-Term this compound Therapy in Treatment-Naïve Children
| Parameter | Baseline | 48 Months |
| Bone Age to Chronological Age Ratio | 1.417 | 1.18 |
Data from a long-term extension of a phase 3 multicenter trial.[10]
Table 3: Predicted Adult Height in Girls During this compound Treatment
| Timepoint | Predicted Adult Height (cm) |
| Baseline | 151.9 |
| Month 60 | 166.5 |
Data from a long-term extension of a phase 3 multicenter trial.[10]
Conclusion
The research protocols outlined provide a robust framework for the clinical investigation of this compound in children with central precocious puberty. The use of standardized and validated methodologies is crucial for obtaining reliable data on the efficacy and safety of this important therapeutic intervention. Adherence to these protocols will ensure the generation of high-quality data to guide clinical practice and further drug development in this area.
References
- 1. Insertion & Removal Procedure | SUPPRELIN® LA (this compound acetate) [supprelinla.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Frontiers | Evaluation of Bone Age in Children: A Mini-Review [frontiersin.org]
- 4. bsped.org.uk [bsped.org.uk]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Implementation of a High Sensitive LC-MS/MS Method for Measurement of Oestradiol, Oestrone and Oestriol | ESPE2015 | 54th Annual ESPE (ESPE 2015) | ESPE Abstracts [abstracts.eurospe.org]
- 7. Sex-specific Estrogen Levels and Reference Intervals from Infancy to Late Adulthood Determined by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly sensitive tandem mass spectrometric measurement of serum estradiol without derivatization and pediatric reference intervals in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Testosterone, Free & Total - Female or Children [healthcare.uiowa.edu]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Gonadotropin Stimulation Test (GnRH) [nationwidechildrens.org]
- 13. GnRH test for the diagnosis of central precocious puberty: is it time to revisit the protocol ? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. starship.org.nz [starship.org.nz]
- 15. mft.nhs.uk [mft.nhs.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Human Luteinizing Hormone ELISA Kit (EHLH) - Invitrogen [thermofisher.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. s3.amazonaws.com [s3.amazonaws.com]
- 20. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 22. Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of bone age assessment using manual Greulich and Pyle method versus automated BoneXpert method in South African children - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pedworld.ch [pedworld.ch]
- 25. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 26. Traditional and New Methods of Bone Age Assessment-An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 27. supprelinla.com [supprelinla.com]
- 28. accessdata.fda.gov [accessdata.fda.gov]
- 29. drkhazaei.com [drkhazaei.com]
Application of Histrelin in Endometriosis Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting millions of women worldwide.[1][2] Research into the pathophysiology of endometriosis and the development of novel therapeutics heavily rely on robust animal models that mimic the human condition.[1][2][3][4][5] Histrelin, a potent gonadotropin-releasing hormone (GnRH) agonist, serves as a valuable tool in these preclinical studies.[6] By inducing a hypoestrogenic state, this compound helps to elucidate the hormonal dependence of endometriotic lesions and to evaluate the efficacy of potential new treatments.[6][7]
This compound is a synthetic analog of GnRH and functions by initially stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a sustained suppression of their release through receptor downregulation and desensitization.[7] This leads to a significant reduction in ovarian estrogen production, creating a temporary and reversible "medical menopause."[7] In endometriosis research, this induced hypoestrogenic environment is crucial for studying the regression of endometriotic implants and the molecular mechanisms underlying their growth and survival.[6]
These application notes provide a comprehensive overview of the use of this compound in surgically induced rodent models of endometriosis, including detailed experimental protocols, quantitative data from relevant studies, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of GnRH agonists on endometriotic lesions in rodent models. While specific data for this compound in these models is limited in publicly available literature, the data for other GnRH agonists with the same mechanism of action, such as leuprolide, buserelin, and nafarelin, provide a strong indication of the expected outcomes.
Table 1: Effect of GnRH Agonist Treatment on Endometriotic Implant Volume in a Rat Model
| Treatment Group | N | Mean Implant Volume (mm³) ± SEM |
| Intact Control | 13 | 26.1 ± 4.7 |
| Nafarelin | 12 | 1.7 ± 0.1 |
| Buserelin | 7 | 4.8 ± 1.8 |
| Leuprolide | 13 | 3.7 ± 1.2 |
| Castrated Control | 10 | 1.9 ± 0.5 |
*p < 0.05 compared to Intact Control. Data adapted from a study on experimentally induced endometriosis in rats. The study demonstrated that GnRH agonists significantly induce atrophy and regression of endometriosis.
Table 2: Effect of Leuprolide on Endometriosis-like Lesion Area in a Rat Model
| Treatment Group | N | Initial Mean Lesion Area (mm²) ± SEM | Final Mean Lesion Area (mm²) ± SEM | Percentage Reduction |
| Endometriosis Control | 10 | 2.2 ± 0.1 | 3.8 ± 0.8 | -72.7% (growth) |
| ENDO + Leuprolide (1mg/kg) | 10 | 2.2 ± 0.1 | 1.52 ± 0.3* | 30.9% (suppression) |
*p < 0.05 compared to Endometriosis Control. This study highlights that leuprolide treatment suppressed the growth of endometriosis-like lesions by 60%.[8]
Table 3: Histological and Morphometric Changes in Endometriotic Implants After GnRH Agonist Therapy
| Parameter | Pre-Treatment | Post-Treatment (Buserelin/Leuprolide) |
| Atrophy of Glands | Low | Significantly Increased |
| Stroma Extension | High | Significantly Reduced |
| Glandular Diameter | Baseline | Significantly Decreased |
| Glandular Circumference | Baseline | Significantly Decreased |
| Glandular Area | Baseline | Significantly Decreased |
| Cytoplasm and Nuclei Area | Baseline | Significantly Decreased |
Data synthesized from a study evaluating histological and morphometric alterations in human endometriotic biopsies before and after six months of treatment with GnRH agonists.[9] These findings in human subjects are expected to be mirrored in animal models.
Experimental Protocols
Surgical Induction of Endometriosis in a Rat Model
This protocol describes the autologous transplantation of uterine tissue to the peritoneal cavity to create an experimental model of endometriosis.
Materials:
-
6-week-old female Sprague Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 mononylon, 3-0 vicryl)
-
Sterile saline solution
-
Povidone-iodine solution
-
Standard rat chow and water
Procedure:
-
Animal Acclimatization: House the rats under controlled environmental conditions for at least one week before surgery. Monitor their estrous cycle by daily vaginal smears; use only rats exhibiting regular 4-5 day cycles. Perform the surgery during the estrus or diestrus stage.[8]
-
Anesthesia and Surgical Preparation: Anesthetize the rat using an appropriate method. Shave the abdominal area and disinfect the skin with a povidone-iodine solution.
-
Laparotomy: Make a 3-cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Uterine Horn Resection: Gently locate the bicornuate uterus. Ligate the blood vessels of one uterine horn.[10] Resect a 2-cm segment from the middle portion of the ligated horn.[10]
-
Implant Preparation: Place the resected uterine segment in cold, sterile saline.[10] Cut the segment longitudinally to create a flap. From this flap, excise small squares of tissue (e.g., 5x5 mm).[10]
-
Autotransplantation: Suture the uterine tissue squares to the peritoneal wall or the surface of the intestines, ensuring the endometrial side faces the peritoneal cavity.[10] Use a non-absorbable suture (e.g., 6-0 mononylon).
-
Closure: Close the abdominal wall in two layers: the muscle layer with an absorbable suture (e.g., 3-0 vicryl) and the skin with a non-absorbable suture.
-
Post-Operative Care: Administer analgesics as required and monitor the animals for signs of distress. Allow a recovery period of 2-4 weeks for the endometriotic lesions to establish and grow.
This compound Administration Protocol
This protocol is based on the use of other long-acting GnRH agonist implants in rodent models and the known mechanism of action of this compound.
Materials:
-
Rats with surgically induced endometriosis (from Protocol 1)
-
This compound acetate implant (e.g., Vantas®, Supprelin® LA). A research-grade equivalent may be necessary. Given the typical human dosage and the size of the rat, a small fraction of a clinical implant or a custom-formulated implant may be required. A 4.7 mg deslorelin implant has been used in rats for long-term studies.[11]
-
Implanter or surgical tools for subcutaneous placement
Procedure:
-
Dosage and Implant Selection: The dosage of this compound should be sufficient to induce a sustained hypoestrogenic state. For long-term studies (e.g., 4-12 weeks), a subcutaneous implant is ideal as it provides continuous drug release. Based on studies with deslorelin, a GnRH agonist with a similar mechanism, a single 4.7 mg implant in rats is effective for long-term suppression.[11] For shorter-term studies, daily subcutaneous injections of this compound could be considered, though this is less common for GnRH agonists in research due to the need for frequent handling.
-
Implantation:
-
Anesthetize the rat.
-
Shave a small area on the back, between the shoulder blades.
-
Disinfect the skin.
-
Make a small incision and insert the this compound implant subcutaneously using a sterile implanter or forceps.
-
Close the incision with a single suture or surgical glue.
-
-
Treatment Duration: The treatment period can vary depending on the study's objectives. A period of 4 to 8 weeks is generally sufficient to observe significant regression of endometriotic lesions.
-
Control Groups: Include a control group of rats with induced endometriosis that receive a placebo implant or no treatment.
Evaluation of Endometriotic Lesions
Procedure:
-
Second Laparotomy: At the end of the treatment period, perform a second laparotomy on both the this compound-treated and control groups.
-
Macroscopic Evaluation:
-
Count the number of established endometriotic lesions.
-
Measure the dimensions (length and width) of each lesion to calculate the surface area (mm²).
-
Carefully excise the lesions and weigh them (mg).
-
-
Histological Analysis:
-
Fix the excised lesions in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.
-
Use a semi-quantitative scoring system to assess the histological features, such as the preservation of the epithelial layer and the degree of stromal decidualization or atrophy.[7]
-
-
Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., VEGF).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: GnRH agonist signaling at the pituitary gonadotroph.
Caption: Downstream effects of this compound-induced hypoestrogenism.
Caption: Experimental workflow for evaluating this compound.
Discussion and Conclusion
The use of this compound in rodent models of endometriosis provides a powerful platform for investigating the estrogen-dependent nature of the disease. The protocols outlined above describe a reproducible method for inducing endometriosis in rats and for administering this compound to study its therapeutic effects. The expected outcomes, based on data from other GnRH agonists, include a significant reduction in the size and weight of endometriotic lesions, as well as histological evidence of glandular atrophy and stromal regression.
The signaling pathways visualized in the diagrams illustrate the mechanism of action of this compound at both the systemic and local levels. By suppressing the hypothalamic-pituitary-gonadal axis, this compound effectively reduces systemic estrogen levels. This, in turn, mitigates the pro-proliferative, pro-inflammatory, and anti-apoptotic effects of estrogen on the endometriotic implants, which are mediated through estrogen receptors α and β.[12][13][14]
For researchers and drug development professionals, these models are invaluable for screening new therapeutic compounds, for studying the molecular mechanisms of endometriosis, and for developing combination therapies that may offer improved efficacy and fewer side effects compared to existing treatments. The detailed protocols and expected quantitative outcomes provided in these application notes should serve as a practical guide for the successful implementation of this compound in endometriosis research.
References
- 1. Animal models for research on endometriosis [imrpress.com]
- 2. Animal models of endometriosis: Replicating the aetiology and symptoms of the human disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Rat Model of Endometriosis Could Help Researchers Develop New Treatments for the Condition | EndoNews [endonews.com]
- 4. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for research on endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. clinsurggroup.us [clinsurggroup.us]
- 9. [Endometriosis: clinical, histological and morphometric findings before and after Gn-RH agonist therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen Receptors and Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Estrogen Receptor-β in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of Inflammation Pathways and Inflammasome by Sex Steroid Hormones in Endometriosis [frontiersin.org]
Measuring Histrelin Concentration in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is a potent inhibitor of gonadotropin secretion used in the treatment of central precocious puberty and for palliative care in advanced prostate cancer. Accurate measurement of this compound concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments. This document provides detailed application notes and protocols for the quantification of this compound in plasma using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
This compound Signaling Pathway
This compound, as a GnRH agonist, initially stimulates the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration of this compound results in the downregulation of GnRH receptors and desensitization of the pituitary gonadotrophs, leading to a profound and sustained suppression of LH and FSH release. This, in turn, decreases the production of gonadal steroids like testosterone and estrogen.
Application Notes and Protocols for Histrelin-Mediated Hormonal Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of histrelin in research settings to study hormonal suppression. This compound, a potent gonadotropin-releasing hormone (GnRH) agonist, is a valuable tool for investigating the roles of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological processes.[1][2][3] This document outlines the mechanism of action of this compound, provides detailed protocols for its administration in both in vivo and in vitro models, and presents quantitative data on its suppressive effects on key reproductive hormones.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH) with enhanced potency and a longer half-life.[1][4] It functions as a GnRH receptor agonist.[2][5] While initial administration of this compound leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, continuous exposure results in the downregulation and desensitization of GnRH receptors in the pituitary gland.[2][4][6] This paradoxical effect leads to a profound and sustained suppression of gonadotropin release, consequently reducing the production of gonadal steroids such as testosterone and estradiol to castrate levels.[1][3][4][7] This "chemical castration" makes this compound a powerful tool for studying hormone-dependent conditions.[3]
Mechanism of Action: GnRH Receptor Downregulation
This compound exerts its effects by binding to GnRH receptors on pituitary gonadotropes.[2][4][5] The initial binding mimics the natural pulsatile release of GnRH, causing a "flare effect" characterized by a temporary increase in LH and FSH.[4][5] However, the continuous presence of this compound prevents the receptors from resetting, leading to their internalization and a reduction in their numbers on the cell surface.[2][4][6] This downregulation, coupled with the desensitization of the intracellular signaling pathways, ultimately shuts down the pituitary's ability to respond to GnRH, leading to long-term hormonal suppression.[1][2][4]
Signaling Pathway Diagram
Caption: GnRH receptor signaling pathway and this compound's mechanism of action.
Quantitative Data on Hormonal Suppression
The administration of this compound leads to a predictable and significant reduction in key reproductive hormones. The following tables summarize the quantitative effects observed in clinical studies.
Table 1: Suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)
| Hormone | Baseline (Mean ± SD) | Post-Histrelin (Mean ± SD) | Time to Suppression | Study Population | Reference |
| Peak Stimulated LH | 23 ± 28 mIU/mL | 0.25 ± 0.08 mIU/mL | 9 months | Girls with CPP | [8] |
| Peak Stimulated LH | >7 mIU/mL (pubertal) | <4 mIU/mL (prepubertal) | 1 month | Children with CPP | [9][10] |
| Peak Stimulated FSH | 20 ± 25 mIU/mL | 1.13 ± 0.55 mIU/mL | 9 months | Girls with CPP | [8] |
| Median FSH | Not specified | 0.63 mIU/mL | 2-12 months | Youth with Gender Dysphoria | [11] |
CPP: Central Precocious Puberty
Table 2: Suppression of Gonadal Steroids (Testosterone and Estradiol)
| Hormone | Baseline Level | Suppressed Level | Time to Suppression | Study Population | Reference |
| Testosterone | 21.9 ± 17.6 nmol/L | 0.93 ± 1.57 nmol/L | 1 month | Men with Prostate Cancer | [12] |
| Testosterone | Normal | ≤50 ng/dL (castrate) | 4 weeks | Men with Prostate Cancer | [13][14] |
| Testosterone | Not specified | Maintained at or below 0.521 nmol/L | Not specified | Boys with CPP | [7] |
| Estradiol | Not specified | <73.42 pmol/L | Consistent throughout 72 months | Girls with CPP | [7] |
Experimental Protocols
In Vivo Studies: Hormonal Suppression in Animal Models
This protocol describes the use of this compound implants for long-term hormonal suppression in rodent models, which can be adapted for other species.
Objective: To achieve sustained suppression of gonadal steroids for studying hormone-dependent disease models (e.g., prostate cancer, endometriosis).
Materials:
-
This compound acetate
-
Vehicle for subcutaneous injection (e.g., sterile saline, PBS) or biocompatible polymer for implant formulation
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for implantation
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA tubes)
-
Hormone assay kits (e.g., ELISA for testosterone, estradiol, LH)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Baseline Measurements: Collect baseline blood samples to determine pre-treatment hormone levels.
-
This compound Administration (Implant):
-
Anesthetize the animal.
-
Shave and sterilize a small area of skin on the dorsal side, between the scapulae.
-
Make a small incision and insert a custom-formulated this compound implant subcutaneously. The dosage will need to be optimized based on the animal model and desired level of suppression. Non-clinical studies have used doses up to 200 mcg/kg in rats without systemic toxicity.[1][15]
-
Close the incision with sutures or surgical glue.
-
-
Monitoring:
-
Monitor the animals for any adverse reactions at the implantation site.
-
Collect blood samples at regular intervals (e.g., weekly for the first month, then monthly) to monitor hormone levels. Expect an initial surge in LH and testosterone/estradiol in the first week, followed by a decline.[4][6]
-
Suppression to castrate levels is typically achieved within 2-4 weeks.[5][6]
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples and relevant tissues for analysis.
-
Measure hormone levels and perform histological or molecular analysis on target tissues.
-
In Vitro Studies: GnRH Receptor Downregulation in Cell Culture
This protocol outlines a method to study the effects of this compound on GnRH receptor signaling and downregulation in a pituitary gonadotrope cell line (e.g., LβT2 cells).
Objective: To quantify the effect of continuous this compound exposure on LH/FSH gene expression and secretion.
Materials:
-
Pituitary gonadotrope cell line (e.g., LβT2 cells)
-
Cell culture medium (e.g., DMEM) and supplements (e.g., FBS, antibiotics)
-
This compound acetate
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for qRT-PCR (e.g., primers for Lhb, Fshb, and a housekeeping gene)
-
ELISA kits for LH and FSH
Procedure:
-
Cell Culture: Culture LβT2 cells according to standard protocols.
-
Experimental Setup: Seed cells in multi-well plates and allow them to adhere overnight.
-
This compound Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) in serum-free medium.
-
For time-course experiments, treat cells for different durations (e.g., 1, 6, 24, 48 hours).
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant at each time point to measure secreted LH and FSH.
-
Cell Lysate: Lyse the cells to extract total RNA for gene expression analysis.
-
-
Analysis:
-
Hormone Secretion: Quantify LH and FSH concentrations in the supernatant using ELISA kits.
-
Gene Expression: Perform qRT-PCR on the extracted RNA to measure the relative expression of Lhb and Fshb mRNA.
-
-
Data Interpretation:
-
Short-term exposure to this compound is expected to increase LH and FSH secretion and gene expression.
-
Long-term exposure should lead to a significant decrease in both secretion and gene expression, demonstrating receptor desensitization and downregulation.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound administration studies.
Conclusion
This compound is a robust and reliable tool for achieving hormonal suppression in a research setting. Its well-characterized mechanism of action and profound effects on the HPG axis make it indispensable for studies in reproductive endocrinology, oncology, and other fields where hormonal manipulation is required. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their experimental designs. Proper dose optimization and careful monitoring are crucial for successful and reproducible outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 5. What is this compound Acetate used for? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. Gonadal Suppression | SUPPRELIN® LA (this compound acetate) [supprelinla.com]
- 8. The this compound implant: a novel treatment for central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. search-prod.lis.state.oh.us [search-prod.lis.state.oh.us]
- 12. Effective long-term androgen suppression in men with prostate cancer using a hydrogel implant with the GnRH agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. canjurol.com [canjurol.com]
- 14. This compound: in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Surgical Insertion of Histrelin Implants in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the subcutaneous insertion of Histrelin implants in laboratory animals, primarily focusing on rodent models such as rats and mice. The following procedures are a synthesis of established guidelines for aseptic rodent surgery and specific information regarding the this compound implant.
Introduction to this compound Implants
This compound is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH).[1] When delivered continuously via a subcutaneous implant, it leads to the downregulation of GnRH receptors, resulting in suppressed levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the production of gonadal steroids like testosterone and estrogen.[1] this compound implants, such as Vantas® and Supprelin® LA, are non-biodegradable, diffusion-controlled reservoirs designed for long-term, continuous drug delivery.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the surgical insertion of this compound implants. It is important to note that while general surgical parameters for rodents are well-established, specific dosage and implant size information for this compound is primarily derived from human use, with toxicity data available for some animal models.
Table 1: this compound Implant Specifications (Supprelin® LA / Vantas®)
| Parameter | Value | Source(s) |
| Implant Dimensions | 3.5 cm x 3 mm | [4] |
| Total this compound Acetate | 50 mg | [2] |
| Approx. Daily Release Rate (human) | 65 mcg/day (Supprelin® LA) | [2] |
| Approx. Daily Release Rate (human) | 50 mcg/day (Vantas®) | [5] |
Table 2: Recommended Anesthesia and Analgesia for Rodent Subcutaneous Surgery
| Agent | Dosage (Mouse) | Dosage (Rat) | Route | Notes | Source(s) |
| Anesthesia | |||||
| Isoflurane | 1-3% for maintenance | 1-3% for maintenance | Inhalation | Rapid induction and recovery. | [6] |
| Ketamine/Xylazine | 80-100 mg/kg / 8-10 mg/kg | 75 mg/kg / 5-10 mg/kg | IP | Produces adequate anesthesia for minor surgeries. | [7][8] |
| Analgesia | |||||
| Buprenorphine | 0.05-0.1 mg/kg | 0.01-0.05 mg/kg | SC | Administer pre-operatively and every 8-12 hours post-op. | [8][9] |
| Carprofen | 5 mg/kg | 5 mg/kg | SC or Oral | Administer pre-operatively and every 24 hours post-op. | [9] |
| Meloxicam | 1-2 mg/kg | 1-2 mg/kg | SC or Oral | Administer pre-operatively and every 24 hours post-op. | [10] |
| Lidocaine/Bupivacaine | 1-2 mg/kg / 1-2 mg/kg | 1-2 mg/kg / 1-2 mg/kg | SC (local) | For local anesthesia at the incision site. | [6][11] |
Note: IP (Intraperitoneal), SC (Subcutaneous). Dosages should be confirmed with a veterinarian and adjusted based on institutional guidelines and the specific health status of the animal.
Experimental Protocol: Surgical Insertion of this compound Implant
This protocol outlines the steps for the subcutaneous implantation of a this compound implant in a rodent model. Aseptic surgical techniques must be strictly followed to prevent infection and ensure animal welfare.
3.1. Materials
-
This compound implant
-
Sterile surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthesia machine with vaporizer (for isoflurane) or injectable anesthetics
-
Heating pad
-
Sterile drapes
-
Sterile gloves, mask, and gown
-
Electric razor or clippers
-
Antiseptic solution (e.g., povidone-iodine or chlorhexidine)
-
70% alcohol
-
Sterile saline
-
Ophthalmic ointment
-
Analgesics
-
Recovery cage
3.2. Pre-Operative Procedures
-
Animal Acclimation: Allow animals to acclimate to the housing facility for a minimum of 48 hours before surgery.
-
Health Assessment: Conduct a visual health assessment of the animal prior to anesthesia.
-
Fasting: Fasting is generally not required for rodents before surgery.
-
Analgesia: Administer pre-emptive analgesia as per the dosages in Table 2 to manage pain effectively.[6]
-
Anesthesia: Anesthetize the animal using either inhalant or injectable anesthetics as detailed in Table 2. Confirm the appropriate level of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).[12]
3.3. Surgical Procedure
-
Hair Removal: Once the animal is anesthetized, apply ophthalmic ointment to the eyes to prevent corneal drying.[12] Shave the fur from the surgical site, typically on the dorsal midline between the scapulae.[7]
-
Surgical Site Preparation: Clean the shaved area with an antiseptic solution, starting at the center of the site and moving in an outward spiral. Follow with a 70% alcohol wipe. Repeat this process three times.
-
Incision: Place the animal on a sterile drape over a heating pad to maintain body temperature. Make a small, precise skin incision (approximately 1 cm) at the prepared site using a sterile scalpel.[12]
-
Subcutaneous Pocket Formation: Using blunt dissection with sterile forceps or scissors, create a subcutaneous pocket large enough to accommodate the this compound implant. The pocket should extend caudally from the incision site.[12]
-
Implant Insertion: Carefully insert the this compound implant into the subcutaneous pocket. Ensure the implant sits flat and is not directly underneath the incision line to prevent extrusion.[12]
-
Wound Closure: Close the incision using wound clips, sutures, or surgical glue.[13] For sutures, a simple interrupted pattern is often sufficient.
3.4. Post-Operative Care
-
Recovery: Place the animal in a clean, warm recovery cage.[13] Do not return the animal to its home cage with other animals until it is fully ambulatory.[12]
-
Monitoring: Monitor the animal daily for the first week post-surgery and then regularly until the wound is fully healed.[10] Key parameters to observe include:
-
General appearance and behavior (activity, grooming)
-
Food and water intake
-
Signs of pain or distress
-
Incision site for signs of infection (redness, swelling, discharge) or dehiscence.[14]
-
-
Analgesia: Continue to administer post-operative analgesia for at least 48-72 hours as recommended in Table 2.[6]
-
Wound Clip/Suture Removal: If non-absorbable sutures or wound clips were used, they should be removed 10-14 days after surgery, once the incision has healed.[12]
Visualizations
Experimental Workflow for this compound Implant Insertion
Caption: Workflow for the surgical insertion of a this compound implant.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of continuous this compound administration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 12-Month Dosing | SUPPRELIN® LA (this compound acetate) [supprelinla.com]
- 5. researchgate.net [researchgate.net]
- 6. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 8. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent Anesthesia and Analgesia | Animal Care and Use Program [animalcare.ubc.ca]
- 12. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 13. | Comparative Biosciences, inc [compbio.com]
- 14. Post-operative Monitoring and Surgical Closures in Research Animals – Office of Animal Welfare [sites.uw.edu]
Application Notes and Protocols: Utilizing Cell Culture Models to Investigate the Efficacy of Histrelin on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH).[1] Clinically, it is employed for the management of hormone-sensitive cancers, such as advanced prostate cancer, by inducing a state of medical castration.[2][3] Continuous administration of this compound leads to the downregulation of GnRH receptors in the pituitary gland, consequently suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This systemic effect dramatically reduces the levels of circulating testosterone and estrogen, which are pivotal for the growth of many hormone-dependent tumors.[2]
Beyond its systemic hormonal effects, preclinical evidence suggests that GnRH agonists, like this compound, may also exert direct anti-tumor effects on cancer cells that express GnRH receptors. These direct actions are thought to be mediated through distinct signaling pathways that can inhibit cell proliferation and induce apoptosis. This document provides detailed application notes and protocols for utilizing in vitro cell culture models to study the direct effects of this compound on cancer cells. While specific in vitro quantitative data for this compound is limited in publicly available literature, the following sections leverage data from other well-studied GnRH agonists as a proxy and provide the necessary methodologies to conduct such studies with this compound.
Cell Culture Models for Studying this compound's Effects
A variety of cancer cell lines can be utilized to investigate the direct effects of this compound. The choice of cell line is critical and should be guided by the cancer type of interest and the expression of GnRH receptors.
Table 1: Recommended Cancer Cell Lines for a this compound Study
| Cancer Type | Cell Line | Key Characteristics |
| Prostate Cancer | LNCaP | Androgen-sensitive, expresses GnRH receptors. |
| PC-3 | Androgen-insensitive, expresses GnRH receptors. | |
| DU-145 | Androgen-insensitive, expresses GnRH receptors. | |
| Breast Cancer | MCF-7 | Estrogen receptor-positive (ER+), expresses GnRH receptors. |
| MDA-MB-231 | Triple-negative breast cancer (TNBC), expresses GnRH receptors. | |
| Ovarian Cancer | OVCAR-3 | Expresses GnRH receptors. |
| SK-OV-3 | Expresses GnRH receptors. |
Data Presentation: In Vitro Effects of GnRH Agonists on Cancer Cell Lines
The following tables summarize quantitative data from in vitro studies on the effects of various GnRH agonists on cancer cell viability and apoptosis. This data can serve as a reference for designing experiments with this compound.
Disclaimer: The following data is for GnRH agonists other than this compound and should be used as a general guide. It is recommended to perform dose-response studies specifically with this compound to determine its efficacy in the cell lines of interest.
Table 2: Effect of GnRH Agonists on Cancer Cell Viability (MTT Assay)
| Cell Line | GnRH Agonist | Concentration Range | Incubation Time | % Inhibition of Cell Viability (Max) |
| LNCaP | Triptorelin | 10⁻¹⁰ - 10⁻⁶ M | 72 hours | ~25% |
| PC-3 | Leuprolide | 10⁻⁸ - 10⁻⁶ M | 96 hours | ~30% |
| MCF-7 | Goserelin | 10⁻⁹ - 10⁻⁷ M | 6 days | ~40% |
| MDA-MB-231 | Triptorelin | 10⁻¹⁰ - 10⁻⁶ M | 72 hours | ~20% |
Table 3: Effect of GnRH Agonists on Cancer Cell Apoptosis (Annexin V Assay)
| Cell Line | GnRH Agonist | Concentration | Incubation Time | % Apoptotic Cells (Fold Increase) |
| LNCaP | Leuprolide | 10⁻⁶ M | 72 hours | ~2.5-fold |
| OVCAR-3 | Triptorelin | 10⁻⁷ M | 48 hours | ~3-fold |
| MCF-7 | Buserelin | 10⁻⁷ M | 96 hours | ~2-fold |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., LNCaP, MCF-7)
-
Complete culture medium
-
This compound (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Perform serial dilutions of this compound to obtain the desired concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Mandatory Visualizations
References
Application Note: Utilizing Histrelin for Studying Sex Hormone Deprivation
Audience: Researchers, scientists, and drug development professionals.
Introduction Histrelin is a potent synthetic analog of gonadotropin-releasing hormone (GnRH) that functions as a GnRH receptor agonist. Its continuous administration provides a reliable and reversible method for inducing a state of profound sex hormone deprivation, often referred to as medical or chemical castration. This characteristic makes this compound an invaluable tool in preclinical and clinical research for studying physiological and pathological processes that are dependent on gonadal steroids like testosterone and estradiol. Applications range from oncology (e.g., prostate and breast cancer) to endocrinology, neurobiology, and reproductive sciences. This document provides detailed notes on its mechanism, quantitative effects, and protocols for its use in a research setting.
Mechanism of Action: Biphasic Effect on the HPG Axis
This compound operates by binding to and activating GnRH receptors on pituitary gonadotrophs. Unlike the natural pulsatile secretion of GnRH from the hypothalamus, the continuous administration of this compound leads to a biphasic response:
-
Initial Flare Phase: Upon initial exposure, this compound stimulates the pituitary to release a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This transiently increases the production of testosterone in males and estradiol in females during the first week of treatment.
-
Sustained Suppressive Phase: The continuous presence of the agonist leads to the downregulation and desensitization of GnRH receptors on the pituitary gland. This loss of responsiveness profoundly suppresses LH and FSH secretion, consequently shutting down steroidogenesis in the gonads and reducing sex hormone levels to castrate levels. This state of suppression is maintained as long as continuous administration of this compound continues.
Caption: this compound's biphasic mechanism on the Hypothalamic-Pituitary-Gonadal axis.
Quantitative Data on Hormone Suppression
The efficacy
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Histrelin Implant Delivery In Vivo
Welcome to the technical support center for troubleshooting Histrelin implant delivery in vivo. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected physiological response after this compound implant insertion?
A1: this compound is a gonadotropin-releasing hormone (GnRH) agonist. Upon initial implantation, a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) is expected, which may lead to a temporary surge in gonadal steroids like testosterone or estradiol. This "flare effect" is followed by a sustained suppression of LH, FSH, and sex hormones to prepubertal or castrate levels, typically within 2 to 4 weeks, due to the downregulation of GnRH receptors in the pituitary gland.[1][2][3] Consistent, continuous delivery of this compound is crucial for maintaining this suppression.[1][2][3]
Q2: My animal model is not showing the expected suppression of sex hormones. What are the potential causes?
A2: Inconsistent or failed suppression of sex hormones can be attributed to several factors:
-
Improper Implant Placement: The depth of subcutaneous implantation can affect drug release. Implants placed too deep or in tissues with different mechanical properties may exhibit altered release kinetics compared to standard subcutaneous placement.[1]
-
Implant Failure or Damage: The implant may be fractured or damaged, although this is more commonly reported during removal.[4][5][6]
-
Foreign Body Response: A strong foreign body response can lead to the implant being "walled off" by a thick fibrous capsule, potentially impeding consistent drug diffusion into the systemic circulation.[7][8] In some cases, interstitial tissues can seal the implant within a week.[9][10]
-
Implant Expulsion: Particularly in animal models, scratching or grooming at the implantation site can lead to the implant being expelled.
-
Incorrect Dosing: Ensure the implant dosage is appropriate for the animal model's weight and metabolic rate.
Q3: How can I confirm if the implant is the source of the inconsistent results?
A3: A systematic approach is required:
-
Hormone Level Monitoring: Regularly monitor serum levels of LH, FSH, and relevant sex steroids (e.g., testosterone, estradiol). A lack of suppression or fluctuating levels are key indicators of a problem.
-
Physical Examination of the Implant Site: Check for signs of inflammation, infection, or implant extrusion. Palpate the area to ensure the implant is still in place and intact.
-
Explantation and Analysis: If inconsistent delivery is suspected, the implant can be explanted for analysis. This can involve visual inspection for damage and quantification of the remaining this compound to determine if the release rate was appropriate.
Q4: Can the in vivo environment alter the drug release profile compared to in vitro testing?
A4: Yes, the in vivo environment can significantly impact drug release. Studies have shown that subcutaneous implants can have a higher burst release and overall greater cumulative release in vivo compared to in vitro conditions.[11] This is likely due to interactions with the surrounding biological matrix and tissue fluids. Therefore, in vitro release data should be considered as a baseline, with the expectation of some variation in vivo.
Q5: What is a "fibrous capsule" and how does it affect the implant?
A5: Following subcutaneous implantation, the body naturally initiates a foreign body response, which typically involves the formation of a fibrous connective tissue capsule around the implant.[7][8] While a thin capsule is a normal part of the healing process, a thick, dense capsule can act as a barrier, limiting the diffusion of the drug from the implant into the surrounding tissue and bloodstream, leading to reduced efficacy.[8]
Troubleshooting Guides
Issue 1: Suboptimal or Fluctuating Hormone Suppression
This is the most common indicator of inconsistent this compound delivery.
Quantitative Data Summary: Expected vs. Inconsistent Hormone Suppression
| Parameter | Expected Outcome (Consistent Delivery) | Potential Outcome (Inconsistent Delivery) |
| Initial Phase (First Week) | Transient increase in LH, FSH, and sex steroids. | Exaggerated or prolonged initial spike; or no initial response. |
| Suppression Phase (2-4 weeks onwards) | Sustained suppression of LH, FSH, and sex steroids to prepubertal/castrate levels.[1][3] | Failure to achieve suppression; fluctuating hormone levels; gradual return to baseline levels. |
| This compound Plasma Levels | Relatively constant serum this compound concentration over the implant's lifespan.[12] | Low or undetectable plasma concentrations of this compound. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent hormone suppression.
Issue 2: Implant Site Complications
Adverse events at the implantation site can be both a cause and a symptom of inconsistent delivery.
Common Implant Site Issues and Potential Impact
| Observation | Potential Cause(s) | Impact on Drug Delivery | Recommended Action |
| Erythema, Swelling, Pain | Normal post-operative inflammation; infection.[6] | Minimal if transient; significant if infection leads to abscess and implant expulsion. | Monitor; if signs of infection persist or worsen, consult veterinary staff. Consider prophylactic antibiotics in future studies. |
| Implant Extrusion | Improper implantation depth (too shallow); animal scratching/grooming. | Complete loss of drug delivery. | Revise implantation technique to ensure sufficient depth and secure wound closure. Consider protective collars for animals post-surgery. |
| Implant Breakage | Typically occurs during removal, especially if left in beyond the recommended duration.[4][5] | Can lead to incomplete removal and continued, unpredictable drug release from remaining fragments.[5] | Use careful surgical technique for removal. If breakage occurs, confirm all pieces have been removed. |
| Palpable Hard Nodule | Fibrous capsule formation.[7][8] | May impede drug diffusion, leading to lower systemic levels. | If hormone suppression is inadequate, consider explantation and histological analysis. |
Experimental Protocols
Protocol 1: Histological Evaluation of Implant Site and Fibrous Capsule
Objective: To assess the tissue response to the this compound implant and characterize the fibrous capsule that forms around it.
Methodology:
-
Explantation: At the desired experimental endpoint, anesthetize the animal. Surgically excise the implant along with a margin of the surrounding tissue capsule.
-
Fixation: Immediately fix the tissue sample in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax according to standard histological procedures.
-
Sectioning: Cut 5 µm thick sections using a microtome. Ensure sections are taken perpendicular to the long axis of the implant to get a clear cross-section of the capsule.
-
Staining:
-
Microscopic Analysis:
-
Capsule Thickness: Measure the thickness of the fibrous capsule at multiple points around the implant interface.
-
Inflammatory Score: Grade the inflammatory response based on the density and type of inflammatory cells present (e.g., on a scale of 0-4, from none to severe).[13]
-
Neovascularization: Assess the presence and density of blood vessels within the capsule, as this can influence drug uptake.
-
Protocol 2: Quantification of Residual this compound in Explanted Implants
Objective: To determine the amount of this compound remaining in an implant after a period in vivo, allowing for an estimation of the average release rate.
Methodology:
-
Explantation and Cleaning: Surgically remove the implant. Carefully clean any adhering tissue from the implant surface using sterile saline and forceps. Pat the implant dry.
-
Drug Extraction:
-
Place the entire implant into a known volume of a suitable solvent (e.g., a buffered solution or a mixture of organic solvent and water, depending on the implant matrix).
-
Mechanically disrupt the implant to maximize the surface area for extraction. This may involve cutting the implant into smaller pieces or crushing it.
-
Agitate the sample (e.g., using a shaker or sonicator) for a sufficient period to ensure complete extraction of the remaining drug. This may take several hours to days.
-
-
Sample Preparation:
-
Centrifuge the sample to pellet any solid implant matrix material.
-
Collect the supernatant containing the extracted this compound.
-
Perform serial dilutions of the supernatant to bring the concentration within the quantifiable range of the analytical method.
-
-
Quantification by HPLC-MS/MS:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS).
-
Standard Curve: Prepare a standard curve using known concentrations of a this compound reference standard.
-
Analysis: Inject the diluted samples and standards onto the HPLC-MS/MS system.
-
Calculation: Quantify the concentration of this compound in the samples by comparing their response to the standard curve. Calculate the total mass of residual this compound based on the initial extraction volume and any dilution factors.
-
-
Data Interpretation: Compare the amount of residual drug to the initial drug load of the implant to determine the total amount released over the implantation period.
Visualizations
This compound's Mechanism of Action: GnRH Receptor Signaling
This compound, as a GnRH agonist, initially stimulates and then desensitizes the GnRH receptors on pituitary gonadotrophs, leading to the suppression of LH and FSH production.
References
- 1. Effect of injection site on in situ implant formation and drug release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histological Evaluation of Subcutaneous Tissue Reactions to a Novel Bilayer Polycaprolactone/Silk Fibroin/Strontium Carbonate Nanofibrous Membrane for Guided Bone Regeneration: A Study in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety & Tolerability Profile | SUPPRELIN® LA (this compound acetate) [supprelinla.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Histological evaluation of Permacol as a subcutaneous implant over a 20-week period in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Foreign Body Response to Subcutaneous Implants in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Subcutaneous implants for long-acting drug therapy in laboratory animals may generate unintended drug reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the Subcutaneous Environment on Phase Sensitive In Situ Forming Implant Drug Release, Degradation, and Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An evaluation of the pharmacokinetics and pharmacodynamics of the this compound implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tissue reactions after subcutaneous and intraosseous implantation of iRoot SP, MTA and AH Plus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Histrelin Hormonal Flare Effect in Experimental Settings
Welcome to the technical support center for researchers utilizing Histrelin and other GnRH agonists. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the initial hormonal flare effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the initial hormonal flare effect of this compound?
A1: this compound is a potent agonist for the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Upon initial administration, it causes a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] This surge, known as the "flare effect," leads to a temporary increase in the production of gonadal sex hormones, such as testosterone in males and estradiol in females, before the desired long-term suppression is achieved through receptor downregulation and desensitization.[1][2]
Q2: How long does the hormonal flare last?
A2: The hormonal flare is a transient phenomenon. The surge in LH and FSH typically lasts for about 3 to 6 days.[3] Consequently, the elevation in testosterone or estradiol levels is also short-lived, generally resolving within the first 1 to 2 weeks of continuous this compound administration.[2]
Q3: What is the mechanism behind the subsequent hormonal suppression?
A3: Continuous exposure to this compound leads to the downregulation and desensitization of GnRH receptors on pituitary gonadotropes.[1][2] This means the receptors become less responsive to stimulation, ultimately leading to a profound and sustained decrease in LH and FSH secretion and, consequently, a reduction of sex hormones to castrate or postmenopausal levels.[1][2]
Q4: Can the flare effect be avoided in my experiments?
A4: While the flare is an inherent pharmacological effect of GnRH agonists, it can be mitigated or circumvented. Co-administration of a GnRH antagonist at the start of the experiment can block the initial stimulatory effect.[4] Additionally, for certain in vitro studies, a pre-incubation period with this compound can be used to bypass the flare phase and directly study the effects of the suppressed state.
Q5: How can I monitor the flare effect in my animal model?
A5: The flare effect can be monitored by collecting serial blood samples and quantifying the levels of LH, FSH, and the relevant sex steroid (testosterone or estradiol) using methods like ELISA or radioimmunoassay. The timing of sample collection should be frequent within the first week of treatment to capture the peak of the hormonal surge.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| In Vitro Assays | ||
| No or low response in GnRH receptor functional assay (e.g., Calcium flux, IP1 accumulation). | - Low receptor expression in the cell line.- Incorrect agonist concentration.- Cell passage number is too high, leading to altered signaling.- Issues with the assay reagents or protocol. | - Confirm GnRH receptor expression using qPCR or Western blot.- Perform a dose-response curve to determine the optimal this compound concentration.- Use cells at a lower passage number.- Include positive controls (e.g., another known GnRH agonist) and validate assay components. |
| High background signal in reporter gene assays (e.g., luciferase). | - "Leaky" promoter in the reporter construct.- Autofluorescence of the compound.- Contamination of cell culture. | - Use a minimal promoter or a different reporter system.- Test the compound for autofluorescence in a cell-free system.- Ensure aseptic techniques and regularly test for mycoplasma contamination. |
| In Vivo Experiments | ||
| High variability in hormonal flare response between animals. | - Inconsistent drug administration (e.g., subcutaneous depot placement).- Individual physiological differences in animals.- Stress-induced hormonal fluctuations. | - Ensure consistent and precise administration of this compound.- Increase the number of animals per group to improve statistical power.- Acclimatize animals to handling and experimental procedures to minimize stress. |
| Unexpected animal behavior or adverse effects during the flare phase. | - The transient surge in sex hormones can lead to behavioral changes (e.g., aggression in males).- Exacerbation of hormone-dependent tumor growth in cancer models. | - Monitor animals closely during the initial phase of treatment.- Consider co-treatment with a GnRH antagonist or an anti-androgen/estrogen to block the effects of the hormonal surge.[4] |
| Failure to achieve long-term hormonal suppression after the initial flare. | - Incorrect dosage or formulation of this compound.- Development of antibodies against the drug (rare).- Issues with the drug delivery system (e.g., implant failure). | - Verify the correct dosage and ensure the formulation provides sustained release.- If suspected, test for the presence of anti-drug antibodies.- If using an implant, ensure proper placement and check for any signs of damage or expulsion. |
Quantitative Data Summary
The following table summarizes the typical hormonal changes observed during the initial flare phase following this compound (or other GnRH agonist) administration in a research setting. The exact magnitude and timing can vary depending on the animal model, dose, and specific GnRH agonist used.
| Hormone | Baseline Level (Pre-treatment) | Peak Level During Flare | Time to Peak | Return to Baseline/Suppression |
| LH | Low | Significant increase (e.g., 5-10 fold) | 2-6 hours | Declines after peak, suppressed within 1 week |
| FSH | Low | Moderate increase (e.g., 2-4 fold) | 4-8 hours | Declines after peak, suppressed within 1 week |
| Testosterone (Male) | Normal physiological range | ~50% increase[2] | 2-4 days | Suppressed to castrate levels within 2-4 weeks |
| Estradiol (Female) | Varies with estrous cycle | Significant increase | 2-5 days | Suppressed to postmenopausal levels within 2-4 weeks |
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Activation and Downregulation Assay
This protocol describes a method to assess both the initial flare (receptor activation) and subsequent desensitization (downregulation) of the GnRH receptor in a cell-based assay.
Materials:
-
HEK293 or other suitable cells stably expressing the human GnRH receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or an IP1 assay kit.
-
Plate reader capable of fluorescence measurement or luminescence.
Methodology:
-
Cell Culture: Culture the GnRH receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Flare Effect (Calcium Flux): a. Wash the cells with a suitable assay buffer (e.g., HBSS). b. Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. c. Use a plate reader to measure the baseline fluorescence. d. Add varying concentrations of this compound to the wells and immediately begin kinetic fluorescence readings to measure the intracellular calcium mobilization, which represents the initial receptor activation.
-
Downregulation Assessment: a. In a separate plate, treat the cells with a high concentration of this compound for different time points (e.g., 1, 4, 8, 24 hours). b. After the pre-treatment period, wash the cells thoroughly to remove the this compound. c. Perform a calcium flux assay as described above by re-stimulating the cells with a standard concentration of this compound. d. A diminished response to the second stimulation indicates receptor desensitization and downregulation.[5]
Protocol 2: In Vivo Mitigation of Hormonal Flare in a Rodent Model
This protocol outlines a method to prevent the this compound-induced hormonal flare in a rat model using a GnRH antagonist.
Materials:
-
Male Sprague-Dawley rats.
-
This compound (long-acting formulation).
-
GnRH antagonist (e.g., Cetrorelix).
-
Vehicle for injections (e.g., sterile saline).
-
Blood collection supplies.
-
Hormone assay kits (LH, FSH, Testosterone).
Methodology:
-
Animal Acclimation: Acclimatize the rats to the housing conditions and handling for at least one week before the experiment.
-
Grouping: Divide the animals into three groups:
-
Group 1: Control (Vehicle only).
-
Group 2: this compound only.
-
Group 3: this compound + GnRH antagonist.
-
-
Dosing:
-
On Day 0, administer the long-acting this compound formulation to Groups 2 and 3.
-
For Group 3, administer the GnRH antagonist daily for the first 7 days of the experiment, starting on Day 0.[4]
-
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein) at baseline (Day 0) and at multiple time points post-treatment (e.g., 2, 6, 24, 48, 72 hours, and then weekly) to monitor hormone levels.
-
Hormone Analysis: Centrifuge the blood samples to obtain serum and store at -80°C until analysis. Use specific ELISA or radioimmunoassay kits to quantify serum concentrations of LH, FSH, and testosterone.
-
Data Analysis: Compare the hormone profiles of the three groups. Group 2 is expected to show a characteristic hormonal flare, while Group 3 should exhibit a suppressed hormonal profile without the initial surge.
Visualizations
Caption: GnRH Receptor Signaling Pathway Activated by this compound.
References
- 1. Microdose GnRH Agonist Flare-Up versus Ultrashort GnRH Agonist Combined with Fixed GnRH Antagonist in Poor Responders of Assisted Reproductive Techniques Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leuprorelin - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Combination of a GnRH agonist with an antagonist prevents flare-up effects and protects primordial ovarian follicles in the rat ovary from cisplatin-induced toxicity: a controlled experimental animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Challenges in Long-term Histrelin Treatment in Research Animals
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during long-term studies involving Histrelin administration in research animals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a temporary worsening of clinical signs (e.g., increased sexual behavior, vaginal bleeding in females) in the first few weeks after this compound implant insertion. Is this expected?
A1: Yes, this is an expected phenomenon known as the "flare-up" effect.[1][2] this compound is a Gonadotropin-Releasing Hormone (GnRH) agonist.[3] Initially, it stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a transient surge in testosterone in males and estrogen in females.[1][3] This hormonal surge can cause a temporary increase in pubertal signs or hormone-dependent behaviors.[4] These effects are typically short-lived and should subside within 4 weeks as the continuous presence of this compound leads to the downregulation of GnRH receptors and subsequent suppression of gonadal steroid production.[4][5] Careful monitoring of the animals is recommended during this initial phase.[6]
Q2: An implant appears to have been extruded from the subcutaneous space. What are the potential causes and how can we prevent this?
A2: Spontaneous implant extrusion is a rare but reported complication.[5][7] Potential causes include:
-
Improper Insertion Technique: The implant may have been placed too superficially. Aseptic technique and proper subcutaneous placement in the inner aspect of the upper arm (or other validated site for the specific animal model) are critical to minimize complications.[5]
-
Infection at the Insertion Site: Localized infection can lead to inflammation and extrusion.
-
Animal Behavior: Excessive grooming or scratching at the implant site can dislodge the implant, especially in the days following insertion.
Prevention Strategies:
-
Ensure proper surgical and aseptic technique during insertion.[5]
-
Consider using a light bandage for the first 24 hours post-insertion.[6]
-
In species prone to scratching, an Elizabethan collar may be used for a few days post-procedure.
-
Monitor the insertion site for signs of infection, such as redness, swelling, or discharge.[8][6]
Q3: We are not seeing the expected level of hormonal suppression after one month of treatment. How should we troubleshoot this?
A3: Inadequate suppression can be due to several factors. First, confirm the implant is still in place and has not been extruded. If the implant is present, consider the following:
-
Individual Variation: There can be individual differences in metabolism and response to the drug.[9]
-
Incorrect Dosage: Ensure the correct implant size and dosage were used for the species and body weight of the animal model.
-
Implant Integrity: Although rare, issues with the implant itself could affect drug release.
Troubleshooting Steps:
-
Palpate the Implant Site: Verify the implant is still present.
-
Hormone Level Testing: Conduct a GnRH stimulation test or measure basal LH and testosterone/estradiol levels to biochemically assess the level of suppression.[3][10] Prepubertal levels of LH are expected within one month of treatment.[4]
-
Consult Literature: Review dose-response studies for your specific animal model to ensure appropriate dosing.
Q4: We are conducting a multi-year study. Can the this compound implant be left in place for longer than the standard 12 months?
A4: While this compound implants are typically approved for 12-month use, some research suggests they can be effective for longer periods.[11][12] One study reported continued hormonal suppression in children for up to two years with a single implant.[12] Another retrospective study found that most implants maintained suppression for an average of 37.5 months.[13] However, prolonged implantation may increase the risk of complications during removal, such as the implant breaking into pieces.[11][14] If extended use is planned, more frequent clinical and biochemical monitoring is necessary to detect any escape from pubertal suppression.[13]
Q5: What are the potential long-term side effects of this compound treatment on bone density in research animals?
A5: Long-term suppression of sex steroids can potentially impact bone metabolism. The resulting hypogonadism is a known risk factor for reduced bone mineral density. One study using the LHRH agonist buserelin in female rats found that treatment for 30, 60, or 90 days reduced cancellous bone volume.[15] However, in studies of children with central precocious puberty, long-term this compound therapy improved predicted adult height, and the ratio of bone age to chronological age decreased, suggesting a beneficial effect on skeletal maturation in that context.[16][17] Researchers should consider incorporating bone density measurements (e.g., DEXA scans) and bone metabolism markers into their long-term study protocols to monitor skeletal health.
Data Presentation
Table 1: Hormonal Suppression Following this compound Implant in Treatment-Naïve Children with Central Precocious Puberty (CPP)
| Time Point | Peak Luteinizing Hormone (LH) (mIU/mL) | Estradiol (pg/mL) |
| Baseline | 28.2 ± 19.97 | 24.5 ± 22.27 |
| 1 Month | 0.8 ± 0.39 | 5.9 ± 2.37 |
| Data adapted from a multicenter trial on the efficacy of the subdermal this compound implant.[18] |
Table 2: Dose-Response Effects of Deslorelin (a GnRH Agonist) on Reproductive Suppression in Male Dogs
| Dose | Duration of Undetectable LH & Testosterone (Days, Mean ± SEM) | Time to Recovery of Normal Ejaculate (Days, Mean ± SEM) |
| 3 mg | 367 ± 64 | 440 ± 66 |
| 6 mg | 419 ± 72 | 538 ± 83 |
| 12 mg | 607 ± 69 | 716 ± 67 |
| This table demonstrates that while the degree of suppression is similar across doses, the duration of effect is dose-dependent.[19] |
Experimental Protocols
Protocol 1: Subcutaneous Implant Insertion
Objective: To correctly place the this compound implant subcutaneously to ensure continuous drug delivery.
Materials:
-
This compound implant
-
Sterile surgical gloves
-
Antiseptic solution (e.g., chlorhexidine or povidone-iodine)
-
Local anesthetic (e.g., lidocaine)
-
Scalpel with a #11 blade
-
Sterile gauze
-
Surgical adhesive or sutures
-
Implant insertion device (if provided)
Procedure:
-
Animal Preparation: Anesthetize or restrain the animal according to the approved institutional animal care and use committee (IACUC) protocol. Shave and aseptically prepare the skin at the selected insertion site (typically the inner aspect of the upper arm or the dorsal interscapular region, depending on the species).
-
Anesthesia: Infiltrate the insertion site with a local anesthetic.
-
Incision: Make a small (approximately 2-3 mm) incision through the skin.
-
Subcutaneous Tunnel: Using the insertion device or a blunt dissector, create a subcutaneous tunnel at least 3 cm long.
-
Implant Insertion: Insert the this compound implant into the subcutaneous tunnel. Ensure it is placed far enough from the incision site to prevent extrusion.
-
Closure: Close the incision with surgical adhesive or a single suture.
-
Post-operative Care: Monitor the animal for recovery from anesthesia. Observe the insertion site for signs of bleeding, swelling, or infection for 7 days.[6] Avoid heavy activity or manipulation of the area.[6]
Protocol 2: Monitoring Hormonal Suppression via GnRH Stimulation Test
Objective: To biochemically confirm the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.
Materials:
-
GnRH analog for stimulation (e.g., leuprolide acetate)
-
Catheters for blood collection
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
-
Centrifuge
-
ELISA or radioimmunoassay kits for LH, FSH, and testosterone/estradiol
Procedure:
-
Baseline Blood Sample: Collect a baseline blood sample (Time 0).
-
GnRH Administration: Administer a bolus injection of a GnRH analog (e.g., 100 µg leuprolide acetate, intravenously). The exact dose should be validated for the specific animal model.
-
Post-Stimulation Blood Samples: Collect blood samples at specified time points post-injection (e.g., 30, 60, 90, and 120 minutes).
-
Sample Processing: Centrifuge the blood samples to separate plasma or serum. Store samples at -80°C until analysis.
-
Hormone Analysis: Measure the concentrations of LH, FSH, and relevant sex steroids (testosterone or estradiol) in all collected samples using a validated assay.
-
Interpretation: In a suppressed state, the peak LH response to the GnRH challenge will be significantly blunted, typically to prepubertal levels (e.g., peak LH < 2 mIU/mL).[10][18]
Visualizations
Caption: GnRH agonist (this compound) signaling pathway.
Caption: Experimental workflow for long-term this compound studies.
Caption: Troubleshooting logic for inadequate hormonal suppression.
References
- 1. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 9. Clinical Use of GnRH Agonists in Canine and Feline Species [ouci.dntb.gov.ua]
- 10. The this compound implant: a novel treatment for central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAT-298 A Case of a Forgotten this compound Acetate Implant: Can this compound Acetate Implants Be Used for More Than a Year? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single this compound Implant Is Effective for 2 Years for Treatment of Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extended Use of this compound Implant in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing pediatric this compound implantation to improve success rates in clinic without sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of administration and subsequent cessation of buserelin on cancellous bone of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bone Age to Chronological Age Ratio | SUPPRELIN® LA (this compound acetate) [supprelinla.com]
- 18. Efficacy and safety of this compound subdermal implant in children with central precocious puberty: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dose-response studies for pituitary and testicular function in male dogs treated with the GnRH superagonist, deslorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Surgical Removal of Histrelin Implants in Mice
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the surgical removal of Histrelin implants in mice.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the surgical removal of this compound implants in mice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Locating the Implant | - Implant migration from the original placement site.- Excessive fibrous encapsulation of the implant.- The implant is not radiopaque, making it difficult to locate with imaging techniques such as X-ray.[1][2] | - Carefully palpate the tissue surrounding the original incision site.- If the implant has migrated, a wider dissection area may be necessary.- In some cases, imaging techniques like ultrasound may help in localization.[1][2] |
| Implant Breakage During Removal | - The implant can become encapsulated with fibrous tissue, making it adhere to the surrounding subcutaneous tissue.[3]- Applying excessive force during extraction. | - Use gentle and patient dissection to free the implant from the surrounding tissue.- If the implant breaks, it is crucial to ensure all pieces are removed to avoid continued drug release.[1][4]- Meticulously inspect the surgical site for any remaining fragments before closing the incision. |
| Hemorrhage at the Incision Site | - Inadvertent severing of a subcutaneous blood vessel. | - Apply gentle pressure with sterile gauze to control minor bleeding.- For more significant bleeding, ligation of the vessel with absorbable suture material may be necessary. |
| Post-operative Infection | - Breach in aseptic surgical technique.[5] | - Ensure strict adherence to aseptic procedures, including sterile instruments, gloves, and a dedicated clean surgical area.[5]- Administer a pre-operative or post-operative analgesic with anti-inflammatory properties as recommended by a veterinarian.[6]- If signs of infection (redness, swelling, discharge) appear, consult with a veterinarian for appropriate antibiotic treatment.[4] |
| Wound Dehiscence (Incision Reopening) | - The mouse chewing or scratching at the sutures or wound clips.- Improper wound closure technique. | - Use a buried suture pattern (subcuticular) to minimize irritation.[1] - Alternatively, wound clips can be used, but require a special instrument for removal.[7]- House mice individually post-surgery to prevent cage mates from interfering with the incision site.[8]- If dehiscence occurs, the wound will need to be cleaned and re-sutured.[9] |
| Hypothermia During or After Surgery | - Mice have a high surface area to body volume ratio and can lose body heat rapidly, especially under anesthesia.[10] | - Provide a supplemental heat source, such as a circulating warm water blanket or a heating pad set to low, during and after the procedure.[11]- Monitor the mouse's body temperature.[12]- Ensure the mouse is fully recovered and ambulatory in a warm, clean cage before being returned to the housing room.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended anesthetic and analgesic protocol for this compound implant removal in mice?
A1: A combination of injectable and/or inhalant anesthetics is typically used. For example, a combination of ketamine and xylazine can provide good immobilization and some analgesia.[13] Isoflurane is a common inhalant anesthetic that allows for rapid induction and recovery.[13] It is crucial to provide pre-emptive and post-operative analgesia to manage pain. Buprenorphine is a commonly used long-acting analgesic in mice.[11] A local anesthetic like lidocaine or bupivacaine can also be infiltrated at the incision site to provide localized pain relief.[14] Always consult with your institution's veterinarian and Institutional Animal Care and Use Committee (IACUC) for approved protocols.
Q2: What are the key principles of aseptic technique for this procedure?
A2: Aseptic technique is critical to prevent post-operative infections.[5] Key principles include:
-
Sterilization: All surgical instruments must be sterilized, for example, by autoclaving or using a bead sterilizer.[7]
-
Surgeon Preparation: The surgeon should wear a mask, sterile gloves, and a clean lab coat.[3]
-
Animal Preparation: The surgical site on the mouse should be cleared of fur (by clipping or plucking) and disinfected with alternating scrubs of an antiseptic solution (like povidone-iodine or chlorhexidine) and 70% alcohol.[1]
-
Sterile Field: A sterile drape should be used to create a sterile field around the surgical site.[2]
Q3: What is the best way to close the incision after removing the implant?
A3: The incision should be closed in layers if necessary, though for a small subcutaneous implant removal, a single layer closure of the skin is often sufficient. To prevent the mouse from chewing at the sutures, a buried or subcuticular suture pattern with absorbable suture material (e.g., Vicryl) is recommended.[1][15] Alternatively, stainless steel wound clips can be used for skin closure, but these will need to be removed 7-14 days post-surgery.[7][9]
Q4: What post-operative care should be provided to the mice?
A4: Post-operative care is crucial for a successful recovery. This includes:
-
Monitoring: The mouse should be monitored daily for at least 5-7 days for signs of pain (e.g., hunched posture, reluctance to move), infection, or wound complications.[4]
-
Analgesia: Continue to administer analgesics as prescribed for at least 48-72 hours post-surgery.[11]
-
Hydration and Nutrition: Provide easy access to food and water. Moist chow or a gel supplement can help with hydration and encourage eating.[4]
-
Warmth: Keep the mouse in a clean, warm cage during recovery.[4]
-
Single Housing: House mice individually to prevent cage mates from damaging the incision site.[8]
Q5: How can I be sure the entire implant has been removed, especially if it breaks?
A5: Complete removal of the implant is essential to stop the continuous release of this compound.[1] If the implant fractures during removal, you must carefully inspect the subcutaneous pocket to locate and remove all fragments. Gentle palpation and visual inspection of the removed pieces to ensure they constitute a whole implant are important. In clinical settings with humans, imaging techniques have been used to locate difficult-to-find implants, but this is less common in a research setting with mice.[2]
Experimental Protocol: Surgical Removal of a Subcutaneous this compound Implant in a Mouse
This protocol outlines the key steps for the aseptic surgical removal of a subcutaneous this compound implant in a mouse. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Analgesic (e.g., buprenorphine, carprofen)
-
Ophthalmic ointment
-
Electric clippers or depilatory cream
-
Antiseptic scrub (e.g., povidone-iodine, chlorhexidine)
-
70% alcohol
-
Sterile surgical pack (including scalpel, forceps, scissors)
-
Sterile gauze
-
Sterile suture material (e.g., 4-0 or 5-0 absorbable suture) or wound clips
-
Sterile drape
-
Heating pad or circulating warm water blanket
-
Clean recovery cage
Procedure:
-
Anesthesia and Analgesia:
-
Administer a pre-emptive analgesic as per the approved protocol.[14]
-
Anesthetize the mouse using the approved anesthetic method. Monitor the depth of anesthesia throughout the procedure by checking for a lack of response to a toe pinch.[8]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[3]
-
-
Surgical Site Preparation:
-
Surgical Procedure:
-
Drape the mouse to create a sterile field.[2]
-
Make a small, precise incision in the skin directly over the implant.
-
Using blunt dissection with forceps, gently separate the implant from the surrounding subcutaneous tissue. A fibrous capsule may have formed around the implant which will need to be carefully incised.
-
Once the implant is freed, grasp it with forceps and gently remove it from the subcutaneous pocket.
-
Carefully inspect the implant to ensure it is intact. If it has broken, meticulously search the surgical site for any remaining pieces and remove them.[4]
-
Control any minor bleeding with gentle pressure from sterile gauze.
-
-
Wound Closure:
-
Post-operative Recovery:
-
Place the mouse in a clean, warm recovery cage. Do not leave the animal unattended until it is fully ambulatory.[9]
-
Administer post-operative analgesics as prescribed.[11]
-
Provide easily accessible food and water.[4]
-
Monitor the mouse daily for at least 5-7 days for any signs of complications.[4]
-
If wound clips or non-absorbable sutures were used, remove them 7-14 days after surgery.[9]
-
Visualizations
Experimental Workflow for this compound Implant Removal in Mice
Caption: Workflow for the surgical removal of this compound implants in mice.
GnRH Signaling Pathway
Caption: Simplified GnRH signaling pathway activated by this compound.
References
- 1. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Action of Gonadotropin Releasing Hormone | Annual Reviews [annualreviews.org]
- 8. SAT-298 A Case of a Forgotten this compound Acetate Implant: Can this compound Acetate Implants Be Used for More Than a Year? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Successful Islet Transplantation Into a Subcutaneous Polycaprolactone Scaffold in Mice and Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. d1skd172ik98el.cloudfront.net [d1skd172ik98el.cloudfront.net]
- 15. Development and Characterization of a Subcutaneous Implant-Related Infection Model in Mice to Test Novel Antimicrobial Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Histrelin Technical Support Center: Preventing Premature Degradation in Experimental Setups
Welcome to the Histrelin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of this compound throughout your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in bioassays | Degradation due to improper storage of stock solutions. | Lyophilized this compound is stable for weeks at room temperature, but should be stored desiccated at -18°C or lower for long-term stability.[1] Reconstituted solutions should be stored at 4°C for 2-7 days and below -18°C for future use. Avoid repeated freeze-thaw cycles.[1] For extended storage of solutions, consider adding a carrier protein like 0.1% HSA or BSA.[1] |
| Adsorption to labware (e.g., plastic tubes, pipette tips). | Use low-protein-binding polypropylene or specially designed containers. Avoid glass containers for peptide solutions.[2] Consider adding a small amount of a non-ionic surfactant (e.g., 0.05% Tween-20) to your buffers, if compatible with your assay.[3] | |
| Degradation in experimental buffer. | The stability of GnRH analogs is pH-dependent. Maximum stability for similar peptides has been observed around pH 5.0.[4] Acetate buffers have been shown to be more favorable for the stability of some GnRH analogs compared to phosphate buffers.[4] | |
| Precipitation or aggregation of this compound solution | High concentration of the peptide. | If you observe precipitation, try diluting the stock solution further. Ensure the pH of the solution is not at the isoelectric point of this compound. |
| Improper solvent for reconstitution. | It is recommended to reconstitute lyophilized this compound in sterile 18MΩ-cm H₂O to a concentration of at least 100 µg/ml, which can then be diluted into other aqueous solutions.[1] | |
| Inconsistent results between experiments | Degradation of this compound due to light exposure. | Protect this compound solutions from light, especially during long incubation periods. Store stock solutions in amber vials or wrap containers in foil. |
| Contamination of stock solutions. | Prepare and handle this compound solutions under aseptic conditions to prevent microbial growth, which can lead to peptide degradation. Filter-sterilize solutions if necessary and compatible with your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound in aqueous solution include cleavage of peptide bonds (specifically at
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific data for this compound is limited, studies on similar GnRH analogs like gonadorelin and triptorelin show maximum stability at a pH of approximately 5.0.[4]
Q3: Which buffer systems are recommended for working with this compound?
A3: Based on studies with related GnRH agonists, acetate buffers are preferable to phosphate buffers, as phosphate has been shown to accelerate degradation.[4] The concentration of acetate buffer did not significantly affect stability.[4]
Q4: How can I prevent this compound from adsorbing to my labware?
A4: To minimize adsorptive losses, it is recommended to use polypropylene or other low-protein-binding plasticware.[2][6] Avoid using glass containers for storing peptide solutions.[2] The addition of a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to your solution can also help to reduce adsorption.[1]
Q5: Is this compound sensitive to light?
A5: Peptides can be susceptible to photodegradation. It is a good laboratory practice to protect this compound solutions from light by storing them in amber vials or by wrapping the containers with aluminum foil, especially during long-term experiments or storage.
Q6: Can I filter-sterilize my this compound solution?
A6: Yes, you can typically filter-sterilize this compound solutions using a 0.22 µm filter. To minimize adsorptive losses during filtration, it is advisable to use a filter membrane with low protein binding properties, such as PVDF or PES.
Data on Factors Affecting Stability of GnRH Analogs
The following table summarizes stability data for GnRH analogs, which can provide guidance for handling this compound.
| Factor | Condition | Effect on Stability | Reference Compound(s) | Citation |
| Temperature | Elevated temperatures (e.g., 87°C) | Significantly accelerates degradation. | This compound | [2][5] |
| 4°C vs. 37°C | Higher temperatures decrease stability. | Leuprolide Acetate | [3] | |
| pH | pH ~5.0 | Maximum stability observed. | Gonadorelin, Triptorelin | [4] |
| Lower pH values (acidic) | Can accelerate degradation. | Leuprolide Acetate | [3] | |
| Buffer Type | Acetate buffer | More favorable for stability. | Gonadorelin, Triptorelin | [4] |
| Phosphate buffer | Can increase the rate of degradation. | Gonadorelin, Triptorelin | [4] | |
| Additives | β-cyclodextrin | Can improve stability in aqueous solutions. | Leuprolide Acetate | [3] |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile, HPLC-grade water to a concentration of 1 mg/mL.
-
Further dilute the stock solution with the appropriate buffers or solutions for each stress condition to a final concentration of 100 µg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the this compound solution (in a suitable buffer, e.g., acetate buffer pH 5.0) at 60°C in a temperature-controlled oven for 1, 3, and 7 days.
-
Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and alkaline samples.
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point.
-
Monitor the degradation by the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
This compound Signaling Pathway
This compound is a GnRH agonist. It initially stimulates the GnRH receptors on pituitary gonadotrophs, leading to an increase in LH and FSH secretion. However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and sex hormone production.[7][8]
Caption: Simplified signaling pathway of this compound action on the GnRH receptor.
Experimental Workflow for Preventing this compound Degradation
This workflow provides a logical sequence of steps to minimize this compound degradation during experimental setup.
Caption: Recommended workflow for handling this compound to minimize degradation.
References
- 1. abeomics.com [abeomics.com]
- 2. lcms.cz [lcms.cz]
- 3. bitesizebio.com [bitesizebio.com]
- 4. genscript.com [genscript.com]
- 5. Characterization of the solution degradation products of this compound, a gonadotropin releasing hormone (LH/RH) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
Strategies to minimize variability in Histrelin efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Histrelin efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how can this impact initial observations in an efficacy study?
This compound is a potent gonadotropin-releasing hormone (GnRH) agonist.[1][2][3] Initially, it stimulates the GnRH receptors in the pituitary gland, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4] This "flare effect" can cause a temporary surge in gonadal steroids like testosterone and estradiol.[4] Researchers should anticipate this initial hormonal surge within the first week of treatment, which may be accompanied by a temporary increase in clinical signs and symptoms.[4][5] Subsequently, continuous administration of this compound leads to downregulation and desensitization of GnRH receptors, causing a profound and sustained suppression of LH, FSH, and, consequently, gonadal steroid production.[1][4][6] Understanding this biphasic response is crucial for interpreting early study data and managing subject expectations.
Q2: What are the most common sources of variability in patient response to this compound in clinical studies?
Variability in patient response can stem from several factors:
-
Patient Population: Baseline characteristics such as age, pubertal stage (Tanner stage), and prior treatment history (treatment-naïve vs. previously treated with other GnRH agonists) can influence the degree and speed of hormonal suppression.[7][8] For instance, patients with more advanced puberty at baseline may exhibit different hormonal dynamics.
-
Implant-Related Issues: The surgical procedure for implant insertion and removal is a critical factor.[1][9] Improper technique can lead to local site reactions, and in some cases, implant breakage or difficulty in localization and removal have been reported.[1][4][9][10][11] Breakage of the implant upon removal can be a significant issue, with some studies reporting rates as high as 28%.[12]
-
Patient Compliance and Follow-up: While the implant formulation minimizes daily compliance issues, adherence to follow-up schedules for hormonal monitoring and clinical assessments is crucial for data integrity.[13][14][15] Missed appointments can introduce gaps in the data, making it difficult to assess sustained efficacy.
-
Analytical Variability: The methods used to measure hormone levels (LH, FSH, estradiol, testosterone) have inherent variability.[2][16][17][18] Immunoassays, for example, can have lower sensitivity and be prone to interference, especially at the low concentrations expected after suppression.[2] Standardization of assays and laboratory procedures across study sites is essential.
Q3: How can we standardize the protocol for hormonal assessment to minimize analytical variability?
To minimize analytical variability in hormonal assessments, the following strategies are recommended:
-
Centralized Laboratory: Utilize a single, certified central laboratory for all hormonal analyses to eliminate inter-laboratory variation.
-
Standardized Assay Methodology: Specify the exact assay method (e.g., liquid chromatography-tandem mass spectrometry - LC-MS/MS, specific immunoassay platform) in the study protocol. LC-MS/MS is often preferred for its higher sensitivity and specificity, especially for low steroid hormone concentrations.[2]
-
Consistent Sample Handling: The protocol should detail standardized procedures for blood sample collection (e.g., time of day to account for diurnal variation), processing (centrifugation speed and time), storage, and shipment to the central lab.[17]
-
Quality Control: Implement rigorous internal and external quality control procedures at the central laboratory.
-
GnRH Stimulation Testing: For assessing pituitary suppression, a standardized GnRH or GnRH agonist stimulation test should be employed, with defined timing for blood sampling post-stimulation.[7][19][20]
Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Hormonal Suppression
Possible Causes:
-
Incorrect Implant Placement: The implant may have been inserted too deeply or not in the correct subcutaneous plane, affecting drug diffusion.
-
Implant Damage or Breakage: The implant may have been damaged during insertion or could have broken, leading to inconsistent drug release.[4][9]
-
Patient-Specific Factors: Individual differences in metabolism or sensitivity to this compound could play a role.
-
Assay Interference: The analytical method used for hormone measurement may be subject to interference, leading to inaccurate results.[2]
Troubleshooting Steps:
-
Verify Implant Location and Integrity: If feasible and clinically indicated, imaging techniques like ultrasound may be used to confirm the implant's location, although it is not radiopaque.[1][9]
-
Review Insertion Procedure Records: Scrutinize the documentation of the implant insertion procedure for any noted difficulties or deviations from the standard protocol.
-
Conduct a GnRH Stimulation Test: A standardized stimulation test can definitively assess the level of pituitary suppression.[7][20] A suppressed response would suggest the issue might be with the assay or other factors, while a non-suppressed response points towards a problem with the implant or drug delivery.
-
Re-evaluate Analytical Methods: If multiple subjects show inconsistent results, consider a validation of the hormone assays being used. Cross-validation with a reference method like LC-MS/MS could be beneficial.[2][16]
Issue 2: Difficult Implant Removal and/or Implant Breakage
Possible Causes:
-
Fibrotic Encapsulation: The body naturally forms a fibrous capsule around the implant, which can become thicker over time, making removal more challenging.
-
Improper Initial Placement: If the implant was placed too deep or at an angle, it can be more difficult to locate and grasp for removal.
-
Prolonged Implant Duration: The risk of implant fracture increases with the length of time the implant is in place, with some studies showing higher breakage rates for implants left in for more than two years.[21]
-
Surgical Technique: The experience of the clinician performing the removal is a significant factor.
Troubleshooting and Prevention:
-
Adherence to Recommended Implantation Period: While some studies have explored extended use, adhering to the approved duration (typically 12 months) is recommended to minimize removal complications.[6][21]
-
Proper Insertion Technique: Ensure that the implant is inserted correctly in the subcutaneous tissue of the inner upper arm, following the recommended procedures to facilitate easier removal.[9]
-
Experienced Personnel: Have experienced healthcare professionals perform both the insertion and removal procedures.
-
Imaging for Localization: If the implant is difficult to palpate, ultrasound can be used to aid in its localization prior to the removal procedure.[1][9]
-
Careful Dissection: During removal, careful blunt and sharp dissection of the fibrous capsule is necessary to free the implant before attempting to grasp and remove it.
-
Confirmation of Complete Removal: After removal, it is critical to visually inspect the implant to ensure it is intact. If breakage is suspected, all pieces should be meticulously recovered.[1][4][9]
Data Presentation
Table 1: Summary of Hormonal Suppression in a Phase III Multicenter Trial of this compound Implant in Children with Central Precocious Puberty (CPP)
| Parameter | Treatment-Naïve Subjects (n=20) | Previously Treated Subjects (n=16) |
| Baseline Peak LH (mIU/mL) | 28.2 ± 19.97 | 2.1 ± 2.15 |
| Peak LH at 1 Month (mIU/mL) | 0.8 ± 0.39 | 0.5 ± 0.32 |
| P-value | < 0.0001 | < 0.0056 |
| Baseline Estradiol (pg/mL) (Girls) | 24.5 ± 22.27 | Suppressed |
| Estradiol at 1 Month (pg/mL) (Girls) | 5.9 ± 2.37 | Remained Suppressed |
| P-value | P = 0.0016 | N/A |
Data adapted from a multicenter trial on the efficacy and safety of the this compound subdermal implant.[7]
Experimental Protocols
Protocol: GnRH Agonist Stimulation Test for Assessing Pituitary Suppression
Objective: To assess the degree of pituitary gonadotrope desensitization following continuous this compound administration.
Materials:
-
Leuprolide acetate for injection (20 μg/kg)
-
Equipment for intravenous or subcutaneous injection
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Freezer for sample storage (-20°C or colder)
Procedure:
-
Baseline Blood Sample: Collect a baseline blood sample for the measurement of LH and FSH.
-
Leuprolide Administration: Administer leuprolide acetate at a dose of 20 μg/kg via subcutaneous injection.[19]
-
Post-Stimulation Blood Samples: Collect blood samples at 30 and 60 minutes after the leuprolide injection for the measurement of LH and FSH.[19] Some protocols may include additional time points.
-
Sample Processing: Allow blood to clot, then centrifuge to separate serum.
-
Sample Storage: Aliquot serum into labeled cryovials and store frozen until analysis.
-
Hormone Analysis: Analyze serum samples for LH and FSH concentrations using a validated and standardized assay.
Interpretation:
-
Suppressed Response: A peak stimulated LH level below a predefined threshold (e.g., < 4 mIU/mL) is typically considered indicative of adequate pituitary suppression.[19]
-
Unsuppressed Response: Peak stimulated LH levels above the threshold suggest incomplete pituitary suppression and may warrant further investigation.
Mandatory Visualizations
Caption: this compound's dual-phase mechanism of action on the pituitary gonadotrope.
Caption: General experimental workflow for a this compound efficacy study.
Caption: Logical workflow for troubleshooting suboptimal hormonal suppression.
References
- 1. Post-Procedure Care | SUPPRELIN® LA (this compound acetate) [supprelinla.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound. A review of its pharmacological properties and therapeutic role in central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]
- 6. SAT-298 A Case of a Forgotten this compound Acetate Implant: Can this compound Acetate Implants Be Used for More Than a Year? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound subdermal implant in children with central precocious puberty: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Implants for Suppression of Puberty in Youth with Gender Dysphoria: A Comparison of 50 mcg/Day (Vantas) and 65 mcg/Day (SupprelinLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d1skd172ik98el.cloudfront.net [d1skd172ik98el.cloudfront.net]
- 10. A Single this compound Implant Is Effective for 2 Years for Treatment of Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experience with the this compound Implant in Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of protocol deviations on the clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient Compliance in Clinical Trials | Power [withpower.com]
- 14. researchgate.net [researchgate.net]
- 15. clinsurggroup.us [clinsurggroup.us]
- 16. [PDF] Challenges and improvements in testosterone and estradiol testing | Semantic Scholar [semanticscholar.org]
- 17. Quantifying the variability in the assessment of reproductive hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pro-ficiency.com [pro-ficiency.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Histrelin vs. Leuprolide: An In Vitro Efficacy Comparison in Prostate Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Histrelin and leuprolide are potent gonadotropin-releasing hormone (GnRH) receptor agonists widely used in the management of advanced prostate cancer. Their primary mechanism of action involves the suppression of pituitary luteinizing hormone (LH) secretion, leading to a reduction in testicular testosterone production to castrate levels. Beyond this systemic effect, a growing body of evidence suggests that GnRH agonists can also exert direct anti-proliferative and pro-apoptotic effects on prostate cancer cells. This guide provides a comparative overview of the in vitro efficacy of this compound and leuprolide on prostate cancer cell lines, summarizing the available experimental data and outlining the underlying molecular mechanisms.
It is important to note that while the direct effects of leuprolide on prostate cancer cell lines have been investigated in several studies, there is a notable lack of publicly available in vitro data specifically for this compound. Therefore, this guide will present the established effects of leuprolide as a representative GnRH agonist and discuss the shared signaling pathways through which both drugs are presumed to act directly on cancer cells.
Direct Effects of GnRH Agonists on Prostate Cancer Cells
Independent of their ability to lower systemic androgen levels, GnRH agonists can directly inhibit the growth of prostate cancer cells.[1] This is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where tumors progress despite low testosterone levels. Studies have demonstrated that GnRH agonists can induce apoptosis and reduce the viability of various prostate cancer cell lines, including both androgen-sensitive (LNCaP) and androgen-independent (PC-3, DU145) lines.[2][3]
Quantitative Data Presentation
| Cell Line | Drug | Concentration | Effect | Citation |
| ALVA-31 | Leuprolide | < 1 x 10-9 M (ED50) | Up to 50% inhibition of cell proliferation | [1] |
| DU145 | Leuprolide | 10-8 - 10-6 M | Dose-dependent inhibition of cell proliferation | [3] |
| LNCaP | GnRH Agonists | Not specified | Abrogation of anti-proliferative action by pertussis toxin, suggesting Gαi coupling | [2] |
| DU145 | GnRH Agonists | Not specified | Abrogation of anti-proliferative action by pertussis toxin, suggesting Gαi coupling | [2] |
Note: The absence of data for this compound in this table highlights a significant gap in the current research landscape. Further in vitro studies are required to directly compare its efficacy with other GnRH agonists like leuprolide.
Signaling Pathways
The direct effects of GnRH agonists on prostate cancer cells are mediated by the GnRH receptor (GnRH-R) expressed on the tumor cells.[4] Unlike the signaling cascade in the pituitary which involves Gαq/11 protein coupling, the anti-proliferative and pro-apoptotic effects in prostate cancer cells are primarily mediated through a Gαi protein-coupled pathway.[2][5] Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, influences downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38MAPK, JNK), which are involved in apoptosis and cell cycle regulation.[2][6]
Figure 1. Simplified signaling pathway of GnRH agonists' direct effect on prostate cancer cells.
Experimental Protocols
The following protocols describe general methodologies for assessing the in vitro efficacy of GnRH agonists on prostate cancer cell lines.
Cell Culture
-
Cell Lines: LNCaP (androgen-sensitive), PC-3, and DU145 (androgen-independent) human prostate cancer cell lines are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Plate cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or leuprolide (e.g., 10-10 M to 10-6 M) or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, leuprolide, or vehicle control for 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
References
- 1. Growth inhibition of human prostate tumor cells by an agonist of gonadotrophin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of gonadotrophin releasing hormone analogues in prostate cancer are mediated through specific tumour receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone (GnRH) antagonists promote proapoptotic signaling in peripheral reproductive tumor cells by activating a Galphai-coupling state of the type I GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Histrelin and Other GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Histrelin with other prominent Gonadotropin-Releasing Hormone (GnRH) agonists, including Leuprolide, Goserelin, and Triptorelin. The information is curated to assist researchers and drug development professionals in making informed decisions for preclinical and clinical studies.
Mechanism of Action: A Shared Pathway
GnRH agonists, including this compound, Leuprolide, Goserelin, and Triptorelin, are synthetic peptides that mimic the action of the natural GnRH.[1] Their therapeutic effect is paradoxical. Initially, they stimulate the GnRH receptors in the pituitary gland, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[1] However, continuous and non-pulsatile administration of these agonists leads to the downregulation and desensitization of GnRH receptors.[1] This sustained activation ultimately suppresses the release of LH and FSH, leading to a significant reduction in the production of gonadal steroids like testosterone and estrogen.[1] This "chemical castration" is the therapeutic goal in conditions such as hormone-sensitive cancers and central precocious puberty.
Comparative In Vivo Efficacy
Direct head-to-head preclinical in vivo studies comparing this compound with Leuprolide, Goserelin, and Triptorelin are limited in the publicly available literature. However, by synthesizing data from various clinical and preclinical studies, a comparative overview can be constructed. The primary measure of efficacy for GnRH agonists is their ability to suppress gonadotropins (LH and FSH) and, consequently, sex steroid levels (testosterone in males and estradiol in females).
Testosterone Suppression in Male Subjects
The following tables summarize data on testosterone suppression from studies involving different GnRH agonists. It is important to note that these data are collated from separate studies and may not be directly comparable due to differences in animal models, dosages, and experimental protocols.
Table 1: In Vivo Testosterone Suppression with this compound
| Animal Model | Dosage/Administration | Time to Castration (<50 ng/dL) | Duration of Suppression | Key Findings | Citation(s) |
| Human (Prostate Cancer) | 50 mg implant (releases ~50 µ g/day ) | By week 4 | 12 months | Uniform and significant testosterone suppression was achieved in all patients. | [2] |
| Human (Prostate Cancer) | 50 mg implant | By week 4 | 52 weeks | Maintained castration levels throughout the study. | [3] |
Table 2: In Vivo Testosterone Suppression with Other GnRH Agonists
| Agonist | Animal Model | Dosage/Administration | Time to Castration (<50 ng/dL) | Duration of Suppression | Key Findings | Citation(s) |
| Leuprolide | Human (Healthy Males) | 7.5 mg SC injection | Not specified | > 56 days | Longer duration of testosterone suppression compared to IM formulation. | [4] |
| Human (Prostate Cancer) | 7.5 mg IM injection | Day 29-57 | 9 months | Maintained castration levels in 91.2% of men. | [5] | |
| Goserelin | Human (Prostate Cancer) | 11.34 mg depot | Not specified | 9 months | Achieved castration levels, but mean testosterone was higher than Triptorelin and Leuprolide. | [6] |
| Triptorelin | Human (Prostate Cancer) | 11.25 mg depot | Day 29 | 9 months | Maintained castration levels in 96.4% of men; most potent in achieving lowest testosterone levels. | [5][6] |
Note: The data presented above are from separate studies and are not from direct head-to-head comparisons in the same study.
Detailed Experimental Protocols
The following are generalized in vivo experimental protocols that can be adapted for the comparative evaluation of GnRH agonists. These protocols are based on methodologies described in various preclinical studies.
Protocol 1: Evaluation of Testosterone Suppression in a Male Rat Model
Objective: To compare the efficacy of this compound, Leuprolide, Goserelin, and Triptorelin in suppressing serum testosterone levels in adult male rats.
Animals: Adult male Sprague-Dawley or Wistar rats (8-10 weeks old). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile saline or appropriate vehicle for the formulations)
-
Group 2: this compound (formulated for sustained release, e.g., implant)
-
Group 3: Leuprolide (depot formulation)
-
Group 4: Goserelin (implant or depot formulation)
-
Group 5: Triptorelin (depot formulation)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Baseline Sampling: Collect baseline blood samples (e.g., via tail vein or saphenous vein) to determine initial testosterone and LH levels.
-
Drug Administration: Administer the respective GnRH agonists or vehicle to the animals. For implants, a small subcutaneous incision is made under anesthesia. For depot injections, administer subcutaneously or intramuscularly as per the formulation's specifications.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 2, 4, 8, 24 hours post-administration to observe the initial flare, and then on days 3, 7, 14, 21, 28, and weekly thereafter) to monitor serum testosterone and LH concentrations.
-
Hormone Analysis: Analyze serum samples for testosterone and LH concentrations using validated methods such as ELISA or radioimmunoassay.[7]
-
Data Analysis: Plot the mean serum testosterone and LH concentrations over time for each group. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different agonists.
Protocol 2: Evaluation of Gonadotropin Suppression in a Non-Human Primate Model
Objective: To conduct a comparative analysis of the long-term efficacy of this compound and other GnRH agonists in suppressing LH and testosterone levels in male non-human primates. Non-human primates are considered a more relevant model for preclinical evaluation of GnRH analogues.[3]
Animals: Adult male rhesus macaques (Macaca mulatta). Animals should be housed individually in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound implant
-
Group 3: Leuprolide depot
-
Group 4: Goserelin implant
-
Group 5: Triptorelin depot
Procedure:
-
Baseline Monitoring: Monitor baseline hormone levels (LH, testosterone) by collecting blood samples for several weeks prior to treatment to establish a stable baseline.
-
Drug Administration: Under sedation, administer the respective GnRH agonist implants or depot injections.
-
Post-Treatment Monitoring: Collect blood samples frequently in the initial days post-administration to characterize the "flare" effect, followed by weekly or bi-weekly sampling for the duration of the study (e.g., 6-12 months).[3]
-
Hormone and Testicular Volume Assessment: Measure serum LH and testosterone concentrations. Additionally, monitor testicular volume at regular intervals as a surrogate marker of androgen deprivation.[3]
-
Reversibility Study (Optional): After the long-term treatment period, the implants can be removed, and blood sampling can be continued to assess the time to recovery of normal hormone levels and testicular function.[3]
-
Data Analysis: Analyze and compare the time to and duration of hormone suppression, nadir hormone levels, and testicular volume changes among the different treatment groups.
Logical Relationship of GnRH Agonist Formulations
The primary difference between many of the commercially available GnRH agonists lies in their formulation, which dictates the route of administration and the duration of action.
Conclusion
For researchers and drug development professionals, the choice of a GnRH agonist for in vivo studies will depend on the specific research question, the desired duration of suppression, the animal model, and the formulation characteristics. The provided experimental protocols offer a framework for conducting rigorous comparative studies to elucidate the nuanced differences in the in vivo performance of these important therapeutic agents.
References
- 1. Gonadal Suppression | SUPPRELIN® LA (this compound acetate) [supprelinla.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reversibility of long-term effects of GnRH agonist administration on testicular histology and sperm production in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of GnRH Active Immunisation on Reproductive Performance of Male Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical characteristics and treatment patterns with this compound acetate subcutaneous implants vs. leuprolide injections in children with precocious puberty: a real-world study using a US claims database - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Suppressive Effects of Histrelin Implants: A Comparative Guide
Histrelin, a potent gonadotropin-releasing hormone (GnRH) agonist, offers a long-term solution for conditions requiring sustained suppression of sex hormones.[1][2] Delivered via a subcutaneous, non-biodegradable implant, it provides continuous drug release for at least 12 months, presenting a significant advantage over more frequent injections of other GnRH agonists.[1][3] This guide provides an objective comparison of the long-term performance of this compound implants against alternative treatments in central precocious puberty (CPP), advanced prostate cancer, and gender-affirming care, supported by experimental data and detailed methodologies.
Mechanism of Action: The GnRH Agonist Effect
This compound is a synthetic analog of the naturally occurring GnRH.[1] Like endogenous GnRH, it initially binds to GnRH receptors on pituitary gonadotrophs, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][4] This can lead to a temporary increase in gonadal steroids like testosterone and estradiol.[1] However, the continuous, non-pulsatile administration from the implant leads to the downregulation of GnRH receptors and desensitization of the pituitary gland.[1][4] This sustained action effectively inhibits the secretion of LH and FSH, thereby reducing sex hormone production to prepubertal or castrate levels.[1][5]
Caption: GnRH agonist mechanism on the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Application in Central Precocious Puberty (CPP)
This compound implants (Supprelin® LA) are a standard treatment for children with CPP, a condition involving the premature reactivation of the HPG axis.[6][7] The therapeutic goal is to halt pubertal progression, slow the rapid bone maturation that can compromise adult height, and allow puberty to resume at a more appropriate age.[6][7]
Long-term studies have consistently demonstrated that once-yearly this compound implants effectively provide sustained suppression of the HPG axis.[6][8] This leads to the regression of secondary sexual characteristics, a decrease in the ratio of bone age to chronological age, and a significant improvement in predicted adult height.[6][9] Upon implant removal, the HPG axis recovers, with LH and FSH levels returning to pubertal levels within six months.[6]
Comparison with Leuprolide Acetate in CPP
Leuprolide acetate, administered as a depot injection every 1, 3, or 6 months, is a common alternative for treating CPP.[3][10] While both are effective, the this compound implant offers a less frequent administration schedule.
| Parameter | This compound Implant (Once-Yearly) | Leuprolide Injections (Monthly/Quarterly) |
| Mean Treatment Duration | 26.7 ± 14.8 months[10][11] | 14.1 ± 12.1 months[10][11] |
| Hormonal Suppression | Suppressed LH levels (<4 mIU/mL) maintained for up to 6 years of treatment.[6] | Effective suppression with monthly or quarterly injections.[6] |
| Predicted Adult Height | Significant improvement; e.g., a 10.7 cm gain in treatment-naive girls over 60 months.[6][9] | Long-term data show effective improvement in final height.[6] |
| Treatment Discontinuation | Lower rates of discontinuation compared to leuprolide.[11] | Higher rates of switching to this compound (12.3%) than vice-versa (3.6%).[10][11] |
| Annual Treatment Costs | Median annual costs slightly lower ($23,071) than leuprolide.[11] | Median annual costs were $27,021 in one claims database study.[11] |
Experimental Protocol: Phase 3 Multicenter Trial of this compound in CPP
This protocol is based on a long-term, open-label extension study validating the efficacy and safety of the this compound implant.[6][8][9]
-
Objective: To evaluate the long-term safety and efficacy of the 12-month this compound implant for continuous gonadotropin suppression in children with CPP.
-
Study Design: A phase 3, prospective, open-label, multicenter extension study.[6][9]
-
Participants: 36 children (both treatment-naive and those with prior GnRHa therapy) with CPP who completed an initial 12-month trial.[6][9]
-
Intervention: Upon removal of the previous implant, a new 50 mg this compound implant was inserted subcutaneously in the upper arm. This was repeated annually as needed.[6][12]
-
Primary Outcome Measures:
-
Hormonal Suppression: Luteinizing hormone (LH) response to a GnRH stimulation test. Suppression was defined as a peak stimulated LH level of <4 mIU/mL.[6]
-
Clinical Suppression: Assessment of pubertal progression using Tanner staging.
-
-
Secondary Outcome Measures:
-
Monitoring Schedule: Hormone levels and auxologic parameters were measured periodically for up to 6 years, with a post-treatment follow-up for up to 1 year after the final implant removal.[6][8]
Caption: Workflow for a long-term this compound implant trial in CPP.
Application in Advanced Prostate Cancer
For advanced prostate cancer, androgen deprivation therapy (ADT) is a cornerstone of treatment.[13] this compound implants (formerly Vantas®) provide a continuous, long-term method to suppress serum testosterone to castrate levels (≤50 ng/dL), which is crucial for managing the disease.[13][14]
Studies show that the once-yearly this compound implant effectively and consistently maintains testosterone suppression for multiple treatment cycles, with some studies demonstrating efficacy for up to four years or more.[14][15] In one study, over 70% of patients received three consecutive implants, and mean testosterone levels remained well below the castration threshold.[14]
Comparison of GnRH Agonists in Prostate Cancer
Multiple GnRH agonists are available for ADT, differing primarily in their formulation and administration schedule.[16]
| Parameter | This compound Implant (Once-Yearly) | Leuprolide/Goserelin Injections (1, 3, 4, or 6-month depots) |
| Administration Frequency | Once every 12 months via subcutaneous implant.[16] | Intramuscular or subcutaneous injection every 1, 3, 4, or 6 months.[16] |
| Testosterone Suppression | Consistently suppresses testosterone to <50 ng/dL; 88% of patients achieved <20 ng/dL.[13][17] | Effective at achieving and maintaining castrate levels of testosterone.[16] |
| Long-Term Efficacy | Suppression maintained for over 4 years with repeated implants.[14] | Long-term efficacy is well-established.[16] |
| Patient Convenience | Fewer office visits for administration.[14] | Requires more frequent visits for injections. |
| Adverse Events | Most common is hot flashes (64.4%); implant site reactions can occur.[14] | Similar systemic side effects (hot flashes, loss of libido); injection site reactions.[18] |
Experimental Protocol: Long-Term this compound Trial in Prostate Cancer
This protocol is based on a study evaluating the long-term efficacy of this compound in men with advanced prostate cancer.[17]
-
Objective: To evaluate the therapeutic efficacy of a once-yearly this compound implant in achieving and maintaining testosterone suppression.
-
Study Design: Prospective, open-label, single-arm study.
-
Participants: 131 men with histologically confirmed advanced prostate cancer.[17]
-
Intervention: A single 50 mg this compound implant was inserted subcutaneously.
-
Primary Outcome Measures:
-
Serum testosterone levels, with the primary goal of achieving and maintaining castration levels (≤50 ng/dL).
-
-
Secondary Outcome Measures:
-
Prostate-specific antigen (PSA) levels.
-
This compound serum concentration profile.
-
Safety and tolerability.
-
-
Monitoring Schedule: Testosterone and PSA levels were measured monthly for one year.[17]
Application in Gender-Affirming Care
For transgender and non-binary (TG/NB) youth, this compound implants are used for puberty suppression.[19] This intervention provides time to explore gender identity without the distress of developing secondary sex characteristics incongruent with their identity.[20] While this is an off-label use, evidence strongly supports its efficacy.[2]
Multiple retrospective studies have shown that a single this compound implant can effectively suppress puberty for well beyond the FDA-approved 12-month duration, often for two years or more.[19][21][22] This extended efficacy reduces the need for frequent procedures, lowering both costs and morbidity for patients.[19][20]
| Parameter | Finding in Transgender/Non-Binary Youth |
| Average Duration of Efficacy | A single implant maintained clinical/biochemical suppression for an average of 37.5 ± 13.6 months in one study.[19][23] |
| Hormonal Suppression | Significant decreases in LH, FSH, and endogenous sex steroids (testosterone or estradiol) are maintained.[22] |
| Pubertal Escape | Escape from suppression is possible but typically occurs after extended use (e.g., average of 30.4 months in one cohort).[19][23] |
| Implant Removal Complications | Complications like implant breakage are infrequent, even after extended use (e.g., 3 out of 23 removals in one study).[19] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. What is this compound Acetate used for? [synapse.patsnap.com]
- 5. Effective long-term androgen suppression in men with prostate cancer using a hydrogel implant with the GnRH agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Implant: MedlinePlus Drug Information [medlineplus.gov]
- 8. Long-Term Continuous Suppression With Once-Yearly this compound Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial [scholarworks.indianapolis.iu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical characteristics and treatment patterns with this compound acetate subcutaneous implants vs. leuprolide injections in children with precocious puberty: a real-world study using a US claims database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. canjurol.com [canjurol.com]
- 14. Long-term efficacy and tolerability of once-yearly this compound acetate subcutaneous implant in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-Term Efficacy and Tolerability of Abdominal Once-Yearly this compound Acetate Subcutaneous Implants in Patients with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of testosterone suppression in men receiving this compound, a novel GnRH agonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Extended Use of this compound Implant in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Once-yearly implanted puberty blockers may last for two years or more | Gender Analysis [genderanalysis.net]
- 21. Long-term experience with the use of a single this compound implant beyond one year in patients with central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lu, E Effective Duration of this compound Acetate Implants for Puberty Suppression in Transgender Youth - UC College of Medicine [uccom.mediaspace.kaltura.com]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of Histrelin and Other GnRH Agonists on Bone Mineral Density
A guide for researchers and drug development professionals
This guide provides a cross-study comparison of the effects of Histrelin and other gonadotropin-releasing hormone (GnRH) agonists on bone mineral density (BMD). The information is compiled from various clinical studies to offer an objective overview for researchers, scientists, and drug development professionals. While quantitative data for several GnRH agonists is presented, it is important to note a gap in the literature regarding directly comparable BMD data for this compound.
Introduction to GnRH Agonists and Bone Metabolism
GnRH agonists, such as this compound, Leuprolide, Triptorelin, Goserelin, and Buserelin, are synthetic analogs of the naturally occurring gonadotropin-releasing hormone. They are utilized in the management of hormone-sensitive conditions, including central precocious puberty (CPP), endometriosis, and prostate cancer. Their mechanism of action involves the initial stimulation followed by a sustained suppression of the pituitary-gonadal axis, leading to a significant reduction in sex hormone levels (estrogen in females and testosterone in males).
Sex hormones play a crucial role in maintaining bone health. Consequently, the long-term suppression of these hormones by GnRH agonists can lead to a decrease in bone mineral density, potentially increasing the risk of osteoporosis and fractures.[1] Therefore, monitoring BMD is a critical aspect of managing patients on long-term GnRH agonist therapy.
Quantitative Comparison of GnRH Agonist Effects on Bone Mineral Density
The following table summarizes the quantitative effects of various GnRH agonists on bone mineral density as reported in several clinical studies. It is important to note that direct head-to-head comparative trials are limited, and the patient populations, treatment durations, and methodologies may vary between studies.
Table 1: Summary of Bone Mineral Density (BMD) Changes with GnRH Agonist Therapy
| GnRH Agonist | Indication | Patient Population | Treatment Duration | Skeletal Site | Mean BMD Change | Citation |
| Leuprolide | Endometriosis/Uterine Myoma | 27 premenopausal women | 6 months | Lumbar Spine (L2-L4) | -5.1% to -6.2% | [2] |
| Leuprolide | Central Precocious Puberty | 13 girls | 2 years | Lumbar Spine & Femoral Neck | No significant change in BMD SDS | [3] |
| Leuprolide | Central Precocious Puberty | 40 girls | 2 years | Lumbar Spine | No significant change in BMD SDS for CA and BA | [4] |
| Triptorelin | Central Precocious Puberty | 21 girls | 2 years | Lumbar Spine | No significant change in BMD SDS for CA and BA | [4] |
| Triptorelin | Gender Dysphoria | 22 adolescents | ≥ 2 years | Lumbar Spine & Hip | Decline in BMD Z-scores | [5] |
| Goserelin | Advanced Prostate Cancer | - | - | - | Decreased BMD | [6] |
| Buserelin | Endometriosis | 10 women | 6 months | Lumbar Spine (L3) | -10% (up to -25.4%) | [7] |
| Buserelin | Endometriosis | 27 premenopausal women | 6 months | Lumbar Spine (L2-L4) | -3.7% | [2] |
BMD SDS: Bone Mineral Density Standard Deviation Score; CA: Chronological Age; BA: Bone Age.
A systematic review of studies on GnRH agonists for central precocious puberty found that while bone mineral density tends to decrease during treatment, it typically normalizes after therapy is discontinued, with no lasting impact on peak bone mass.[8]
This compound and Bone Health: A Qualitative Overview
Studies on the this compound implant (Supprelin® LA) for CPP have demonstrated a significant decrease in the bone age to chronological age ratio over several years of treatment.[1] While this indicates a slowing of skeletal maturation, it is not a direct measure of bone mineral density.
General statements in the literature suggest that, like other GnRH agonists, this compound's mechanism of suppressing sex hormones can potentially lead to a decrease in BMD. Therefore, monitoring of bone health is recommended for patients on long-term this compound therapy. A study comparing treatment patterns between leuprolide and this compound noted that GnRH agonist treatment, in general, does not negatively impact bone mineral density in the long term.[6]
Experimental Protocols
Study of Leuprolide and Buserelin in Endometriosis/Uterine Myoma
-
Objective: To assess the effects of 6 months of treatment with two types of GnRH analogues on lumbar bone mineral density and bone metabolism.
-
Patient Population: 27 premenopausal women diagnosed with endometriosis or uterine myoma.
-
Treatment Groups:
-
Buserelin acetate group.
-
Leuprolide acetate group.
-
-
Dosage and Administration: (Details on specific dosages were not provided in the abstract).
-
Duration: 6 months of therapy with a 1-year follow-up.
-
BMD Measurement: Lumbar spine (L2, L3, L4) BMD was measured by dual-energy X-ray absorptiometry (DXA) at baseline, 6 months, 12 months, and 18 months.
-
Biochemical Markers: Serum concentrations of sex steroids and bone metabolic markers were measured at the same time points as BMD.[2]
Study of Leuprolide and Triptorelin in Central Precocious Puberty
-
Objective: To evaluate the effect of GnRHa treatment on bone mineral density in girls with central precocious puberty and to compare the effects of leuprolide-acetate and triptorelin.
-
Patient Population: 61 girls with central precocious puberty.
-
Treatment Groups:
-
Group A (n=40): Treated with leuprolide-acetate.
-
Group B (n=21): Treated with triptorelin.
-
-
BMD Measurement: Lumbar spine BMD was measured by dual-energy X-ray absorptiometry (DXA) at baseline, after one year, and after two years of treatment.
-
Data Analysis: Lumbar spine BMD standard deviation scores (SDS) were compared according to chronological age (CA) and bone age (BA).[4]
Study of Buserelin in Endometriosis
-
Objective: To investigate the effects of a GnRH agonist on bone mineral content (BMC) in Japanese women with endometriosis.
-
Patient Population: 19 women with laparoscopically confirmed endometriosis.
-
Treatment Group: Buserelin (900 micrograms/d administered intranasally) for 6 months.
-
BMC Measurement: Trabecular BMC of the 3rd lumbar vertebra was measured using quantitative computerized tomography (QCT) before treatment, at the end of treatment, and 6 months after treatment.
-
Biochemical Markers: Serum estradiol and biochemical parameters of bone metabolism were also measured.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GnRH agonists and a typical workflow for a clinical trial assessing their effects on bone mineral density.
Caption: Signaling pathway of this compound (a GnRH agonist) leading to sex hormone suppression and its potential impact on bone mineral density.
Caption: A typical workflow for a clinical trial assessing the effects of a GnRH agonist on bone mineral density.
Conclusion
The available evidence indicates that GnRH agonists as a class can lead to a decrease in bone mineral density, which is a critical consideration for long-term treatment. Quantitative data from studies on Leuprolide, Triptorelin, Goserelin, and Buserelin demonstrate this effect across different patient populations and treatment durations. While this compound is an effective GnRH agonist for its approved indications, there is a notable lack of published, peer-reviewed studies that provide direct, quantitative data on its impact on bone mineral density in a format that allows for a robust cross-study comparison with other agents. The primary endpoint in many this compound studies, particularly in children with CPP, has been the change in bone age.
For researchers and drug development professionals, this highlights an area for further investigation. Future clinical trials on this compound should consider including direct BMD measurements as a key secondary endpoint to provide a more complete safety profile and to allow for better-informed clinical decision-making regarding bone health management in patients undergoing long-term therapy.
References
- 1. Bone Age to Chronological Age Ratio | SUPPRELIN® LA (this compound acetate) [supprelinla.com]
- 2. Long-term effects on bone mineral density and bone metabolism of 6 months' treatment with gonadotropin-releasing hormone analogues in Japanese women: comparison of buserelin acetate with leuprolide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone mineral density during treatment of central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Longitudinal follow-up of bone density and body composition in children with precocious or early puberty before, during and after cessation of GnRH agonist therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precocious puberty - Wikipedia [en.wikipedia.org]
Histrelin vs. GnRH Antagonists: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gonadotropin-releasing hormone (GnRH) agonist, Histrelin, and GnRH antagonists, focusing on their performance in animal models. The information presented is supported by experimental data to aid in the selection and application of these compounds in preclinical research.
Executive Summary
This compound, a potent GnRH agonist, and GnRH antagonists represent two distinct classes of therapeutics that ultimately suppress the production of sex hormones like testosterone and estrogen.[1][2] While their therapeutic goals are similar, their mechanisms of action, pharmacokinetic profiles, and safety considerations differ significantly, as demonstrated in various animal models. This compound operates through an initial stimulatory phase, known as a "flare-up," followed by receptor downregulation, whereas GnRH antagonists provide immediate and competitive blockage of the GnRH receptor, avoiding an initial surge in hormone levels.[3][4] These fundamental differences have important implications for their application in animal studies of hormone-dependent conditions.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and GnRH antagonists lies in their interaction with the GnRH receptor on the pituitary gland.
This compound (GnRH Agonist): As a GnRH agonist, this compound initially mimics the action of natural GnRH, binding to and activating GnRH receptors.[5][6] This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary surge of gonadal steroids like testosterone and estrogen.[7][8] However, the continuous administration of this compound leads to the downregulation of GnRH receptors and desensitization of the pituitary gonadotropes.[1] This ultimately suppresses LH and FSH release, thereby reducing the production of sex hormones to castrate levels within 2 to 4 weeks.[5]
GnRH Antagonists: In contrast, GnRH antagonists competitively and reversibly bind to GnRH receptors in the pituitary gland, blocking the action of endogenous GnRH.[2][3] This mechanism leads to an immediate, rapid, and dose-dependent suppression of LH and FSH secretion without the initial stimulatory phase seen with agonists.[9] Consequently, a reduction in sex hormone levels is achieved much more quickly.[4]
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 9. Effects of GnRH antagonists vs agonists in domestic carnivores, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversibility of Hormonal Suppression: A Comparative Analysis of Histrelin and Other GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reversibility of hormonal suppression induced by Histrelin versus other commercially available Gonadotropin-Releasing Hormone (GnRH) agonists. The data presented is compiled from various clinical studies to aid in the informed selection of therapeutic agents where recovery of the hypothalamic-pituitary-gonadal (HPG) axis is a crucial consideration.
Executive Summary
This compound, a potent GnRH agonist delivered via a subcutaneous implant, demonstrates effective and reversible suppression of the HPG axis. Clinical data, primarily from studies in children with central precocious puberty (CPP), indicate a predictable return of pubertal levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and sex steroids following implant removal. Recovery timelines are comparable to other GnRH agonists, such as leuprolide and goserelin, though variations exist based on the specific drug formulation, duration of therapy, and patient age. This guide presents a detailed comparison of hormonal recovery profiles, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: GnRH Agonists
GnRH agonists, including this compound, leuprolide, and goserelin, initially stimulate the pituitary gland to release LH and FSH. However, continuous administration leads to downregulation and desensitization of GnRH receptors in the pituitary. This sustained stimulation ultimately results in a profound and reversible suppression of gonadotropin and, consequently, sex steroid production.[1][2][3]
Figure 1: Signaling pathway of this compound and other GnRH agonists.
Comparative Data on Hormonal Recovery
The following tables summarize quantitative data on the recovery of hormonal suppression following the cessation of treatment with this compound and other GnRH agonists.
Table 1: Recovery of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)
| Treatment (Indication) | Study Population | Duration of Treatment | Time to Recovery of Pubertal LH/FSH Levels | Citation(s) |
| This compound Implant (CPP) | 36 children | Up to 6 years | Within 6 months post-explant | [4] |
| This compound Implant (CPP) | 1 boy | 7 years (single implant) | 4 months post-explant | [5] |
| Leuprolide Acetate (CPP) | Girls | Not specified | Rose into pubertal range by 1 year post-therapy | [6] |
| Goserelin (Prostate Cancer) | 15 patients | Mean 73 months | Not explicitly stated for LH/FSH, focus on testosterone | [7] |
| Triptorelin (Prostate Cancer) | Not specified | Not specified | Affects diagnostic tests for up to 8 weeks post-discontinuation | [8] |
Table 2: Recovery of Testosterone and Estradiol
| Treatment (Indication) | Study Population | Duration of Treatment | Time to Recovery of Testosterone/Estradiol Levels | Citation(s) |
| This compound Implant (CPP) | 36 children | Up to 6 years | Increased above suppression thresholds in the follow-up period | [4] |
| This compound Implant (CPP) | 1 boy | 7 years (single implant) | Testosterone at 506 ng/dL 4 months post-explant | [5] |
| Leuprolide Acetate (Prostate Cancer) | 1903 patients | 4 to 32 months | Median time to testosterone recovery of 9.4 months in those who recovered | [9] |
| Leuprolide Acetate (Prostate Cancer) | 32 patients | Median 30 months | Median time to normalization of testosterone was 24 months | [10] |
| Goserelin (Prostate Cancer) | 15 patients | Mean 73 months | 53% remained at castrate levels up to 2.5 years after cessation | [7] |
| GnRH Agonists (Leuprorelin/Goserelin) (Prostate Cancer) | Not specified | 12 weeks | Median testosterone recovery at 4.8 weeks | [4] |
Table 3: Time to Menarche in Females with CPP after Treatment Cessation
| Treatment | Study Population | Average Time to Menarche | Citation(s) |
| This compound Implant | 30 girls | 12.75 months (range 2-36 months) | [11] |
| This compound Implant | 11 girls | 9.3 months | [6] |
| Depot GnRHa (e.g., Leuprolide) | Not specified | 16.1 months | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. The following sections outline the typical protocols used in clinical trials to assess the reversibility of hormonal suppression.
GnRH Stimulation Test
This test is a standard procedure to assess the responsiveness of the pituitary gland.
-
Patient Preparation: Patients are typically in a fasting state.
-
Baseline Sampling: A blood sample is drawn to measure baseline levels of LH and FSH.
-
Administration of GnRH Agonist: A standardized dose of a GnRH agonist, such as leuprolide acetate (e.g., 20 µg/kg), is administered subcutaneously or intravenously.
-
Post-Stimulation Sampling: Blood samples are collected at specified time points after administration (e.g., 30, 60, 90, and 120 minutes) to measure peak LH and FSH concentrations.
-
Hormone Assays: Serum LH and FSH levels are measured using sensitive immunoassays, such as immunochemiluminometric assays (ICMA).[1][12]
Figure 2: Workflow for a GnRH stimulation test.
Measurement of Sex Steroids
The assessment of testosterone in males and estradiol in females is critical for evaluating the recovery of gonadal function.
-
Sample Collection: Serum or plasma is collected from blood samples.
-
Assay Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate measurement of low levels of sex steroids. Immunoassays are also commonly used but may have limitations in sensitivity and specificity.
-
Data Interpretation: Results are compared to age- and sex-appropriate reference ranges to determine if recovery to normal physiological levels has occurred.
Comparative Logic for Reversibility
The reversibility of hormonal suppression by GnRH agonists is influenced by several factors. The following diagram illustrates the logical relationships to consider when comparing different treatment options.
Figure 3: Factors influencing hormonal recovery after GnRH agonist therapy.
Conclusion
This compound, delivered via a subcutaneous implant, provides a reliable and reversible method of hormonal suppression. The recovery of the HPG axis after cessation of this compound treatment is well-documented, with pubertal levels of gonadotropins and sex steroids typically returning within six months to a year. While direct comparative trials are limited, the available data suggests that the reversibility profile of this compound is comparable to that of other GnRH agonists like leuprolide and goserelin. The choice of a specific GnRH agonist should be guided by a comprehensive evaluation of the patient's clinical needs, the desired duration of suppression, and the importance of a predictable return to normal hormonal function. Factors such as the duration of therapy and the patient's age at the time of treatment cessation can influence the timeline of hormonal recovery.
References
- 1. scispace.com [scispace.com]
- 2. Hormonal therapy for prostate cancer | Macmillan Cancer Support [macmillan.org.uk]
- 3. Treatment of Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in sex hormone recovery profile after cessation of 12-week gonadotropin-releasing hormone antagonist versus agonist therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ovarian Function Suppression in Premenopausal Women with HR+ Breast Cancer [jhoponline.com]
- 6. Reproductive axis after discontinuation of gonadotropin-releasing hormone analog treatment of girls with precocious puberty: long term follow-up comparing girls with hypothalamic hamartoma to those with idiopathic precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lupronpedpro.com [lupronpedpro.com]
- 8. drugs.com [drugs.com]
- 9. ascopubs.org [ascopubs.org]
- 10. urol.or.jp [urol.or.jp]
- 11. Testosterone Recovery after Androgen Deprivation Therapy in Prostate Cancer: Building a Predictive Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
A Comparative Guide to Histrelin Formulations: Pharmacokinetic Profiles and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of different histrelin formulations, with a focus on the subcutaneous implants Vantas® and Supprelin® LA. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the performance and characteristics of these gonadotropin-releasing hormone (GnRH) agonist products.
This compound, a synthetic analog of GnRH, is a potent inhibitor of gonadotropin secretion.[1][2] It is primarily formulated as a long-acting subcutaneous implant to ensure continuous drug delivery. This sustained release leads to the downregulation of GnRH receptors in the pituitary gland, ultimately suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This mechanism of action makes this compound an effective therapeutic agent for conditions such as central precocious puberty (CPP) and advanced prostate cancer.[3][4]
Comparative Pharmacokinetic Data
| Pharmacokinetic Parameter | Vantas® (50 mcg/day) | Supprelin® LA (65 mcg/day) | This compound (Subcutaneous Bolus Dose) |
| Indication of Study Population | Palliative treatment of advanced prostate cancer[5][6] | Treatment of central precocious puberty (CPP)[4][7] | Healthy male volunteers[8] |
| Mean Serum Concentration (ng/mL) | ~0.265 over 52 weeks[9] | Not explicitly stated as a 52-week mean, but levels are sustained to maintain gonadotropin suppression[7] | Not Applicable |
| Cmax (ng/mL) | 1.10 ± 0.375 (mean ± SD)[5] | 0.43 (median)[10] | 13.5 ± 3.0 (mean ± SD) |
| Tmax (hours) | 12 (median)[5] | Not explicitly stated | 0.19 ± 0.04 (mean ± SD) |
| AUC | 50.47 ± 12.63 (hrng/mL) (for a 500 µg SC bolus dose)[8] | Data not available | 50.47 ± 12.63 (hrng/mL) |
| Terminal Half-life (t½) (hours) | Not applicable for implant | Not applicable for implant | 3.92 ± 1.01 (mean ± SD) |
| Apparent Clearance (CL/F) (mL/min) | 179.14 ± 37.79 (for a 500 µg SC bolus dose)[8] | Data not available | 179.14 ± 37.79 |
| Apparent Volume of Distribution (V/F) (L) | 58.40 ± 7.86 (for a 500 µg SC bolus dose)[8] | Data not available | 58.40 ± 7.86 |
| Bioavailability | 92% (relative to SC bolus dose)[5] | Data not available | Not Applicable |
A study comparing the efficacy of Vantas® (50 mcg/day) and Supprelin® LA (65 mcg/day) in youth with gender dysphoria found that both implants were effective in suppressing puberty, with no significant differences in the suppression of gonadotropin and sex steroid levels between the two.[11]
Mechanism of Action: GnRH Receptor Signaling
This compound exerts its effects by binding to GnRH receptors on pituitary gonadotrope cells.[1][3] This interaction initially causes a transient increase in LH and FSH secretion, known as the "flare effect".[2] However, the continuous stimulation by this compound leads to receptor downregulation and desensitization of the gonadotropes, resulting in a profound and sustained suppression of gonadotropin release.[1][3] This, in turn, reduces the production of gonadal steroids like testosterone and estrogen.
Caption: GnRH Receptor Signaling Pathway leading to altered gonadotropin synthesis and secretion.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound implants are not exhaustively available in the public domain. However, based on standard practices for pharmacokinetic analysis of peptide drugs, the following methodologies are typically employed.
Subject Population and Study Design
Pharmacokinetic studies for drugs like this compound are conducted in specific patient populations for which the drug is indicated (e.g., children with CPP or adults with prostate cancer).[4][9] These studies are often open-label and can involve single or multiple implant administrations to assess steady-state concentrations and long-term release profiles.[9] Blood samples are collected at predetermined time points to characterize the drug's absorption, distribution, and elimination phases.
Blood Sampling
For implant formulations, blood sampling is typically performed at a higher frequency in the initial period after implantation to capture the Cmax and Tmax, and then at less frequent intervals over the entire duration of the implant's intended use (e.g., 52 weeks) to monitor steady-state concentrations.[8] For a subcutaneous bolus injection, blood samples are collected more frequently over a shorter period (e.g., up to 36 hours) to accurately define the absorption and elimination phases.[8]
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of this compound in serum or plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13] This technique offers high sensitivity and specificity for peptide analysis. The general workflow is as follows:
-
Sample Preparation: This usually involves protein precipitation to remove larger proteins from the plasma or serum sample, followed by solid-phase extraction (SPE) to isolate and concentrate the this compound. An internal standard (a molecule with similar chemical properties to this compound) is added at the beginning of this process to ensure accuracy and precision.
-
Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The LC column separates this compound from other components in the sample based on its physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a mass spectrometer. The this compound molecules are ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This two-stage mass filtering (MS/MS) provides very high selectivity.
The concentration of this compound in the samples is determined by comparing the response of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.
Caption: General experimental workflow for a pharmacokinetic study of a this compound implant.
References
- 1. academic.oup.com [academic.oup.com]
- 2. drugs.com [drugs.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Vantas (this compound Acetate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. pahealthwellness.com [pahealthwellness.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. An evaluation of the pharmacokinetics and pharmacodynamics of the this compound implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound Implants for Suppression of Puberty in Youth with Gender Dysphoria: A Comparison of 50 mcg/Day (Vantas) and 65 mcg/Day (SupprelinLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of ghrelin and desacyl-ghrelin by liquid chromatography-tandem mass spectrometry in plasma, serum, and cell supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
A Comparative Review of the Clinical Efficacy of Various GnRH Agonists
An objective analysis of the performance of leading Gonadotropin-Releasing Hormone (GnRH) agonists, supported by clinical trial data and detailed experimental protocols, for researchers, scientists, and drug development professionals.
Gonadotropin-releasing hormone (GnRH) agonists are a cornerstone in the management of hormone-sensitive conditions, most notably advanced prostate cancer, endometriosis, and in assisted reproductive technologies (ART). By initially stimulating and subsequently desensitizing the GnRH receptors in the pituitary gland, these synthetic analogs effectively suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in gonadal sex hormone levels.[1][2] This review provides a comparative analysis of the clinical efficacy of commonly used GnRH agonists, including leuprolide, goserelin, and triptorelin, with a focus on quantitative data from head-to-head clinical trials and meta-analyses.
Mechanism of Action: The GnRH Signaling Pathway
GnRH agonists exert their therapeutic effect through a biphasic action on the GnRH receptors located on pituitary gonadotrophs.[1] Initially, binding of the agonist stimulates the Gq/11 protein-coupled receptor, activating phospholipase C (PLC). This, in turn, leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] This initial signaling cascade results in a transient surge in LH and FSH secretion, a phenomenon often referred to as a "flare."[5] However, continuous stimulation by the GnRH agonist leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release and inducing a state of medical castration.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. How Do Gonadotropin Releasing Hormone Agonists Work? Drug Class, Side Effects, Drug Names [rxlist.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
Safety Operating Guide
Proper Disposal of Histrelin: A Guide for Laboratory Professionals
The safe and compliant disposal of Histrelin, a potent synthetic gonadotropin-releasing hormone (GnRH) agonist, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, including unused product, contaminated materials, and explanted devices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical advice.[2]
-
Spill Management: In the event of a spill, cover the area with a suitable absorbent material, sweep it up, and place it in an appropriate, sealed container for disposal.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form (e.g., unused drug, contaminated labware, or explanted implant). The overarching principle for explanted devices is to treat them as biohazardous waste.
1. Disposal of Unused or Expired this compound:
-
Characterization: Unused or expired this compound should be treated as pharmaceutical waste. It is crucial to determine if it qualifies as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or state regulations.[3][4]
-
Disposal Route: Do not dispose of this compound down the drain.[5] Unused this compound should be disposed of through a licensed hazardous waste disposal company or a pharmaceutical waste take-back program.[1][3] The material should be placed in a suitable, closed container for disposal.[1]
2. Disposal of Contaminated Materials:
-
Segregation: All materials that have come into contact with this compound, such as syringes, needles (sharps), vials, gloves, and labware, should be considered contaminated.
-
Sharps: Needles and other sharp objects must be placed in a designated, puncture-resistant sharps container.
-
Non-Sharps: Other contaminated materials should be placed in a designated biohazard bag or container.
-
Final Disposal: These materials should be disposed of as biomedical or hazardous waste, typically through incineration by a certified medical waste provider.[6]
3. Disposal of Explanted this compound Implants:
-
Classification: Explanted this compound implants, having been in contact with bodily fluids and tissues, must be treated as biohazardous waste (biowaste).[7][8][9]
-
Containment: Immediately following removal, the explanted implant should be placed in a secure, leak-proof container, such as a biomedical waste container or a sealed plastic bag, clearly labeled as biohazardous waste.
-
Disposal Pathway: The contained implant must be disposed of through a certified medical waste management service, which will typically incinerate the material.[6]
Quantitative Data Summary
| Waste Type | Recommended Disposal Method | Key Regulatory Considerations |
| Unused/Expired this compound | Licensed hazardous waste disposal or pharmaceutical take-back program.[1][3] | Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA), and state-specific regulations.[3][4] |
| Contaminated Labware (non-sharps) | Incineration via a certified medical waste provider.[6] | Occupational Safety and Health Administration (OSHA) Bloodborne Pathogens standard, EPA, and state regulations. |
| Contaminated Sharps | Puncture-resistant sharps container, followed by incineration. | OSHA Bloodborne Pathogens standard, EPA, and state regulations. |
| Explanted this compound Implants | Treat as biowaste; incineration via a certified medical waste provider.[7][8][9] | OSHA Bloodborne Pathogens standard, EPA, and state regulations for medical waste. |
Experimental Protocols
While this document focuses on disposal, it is important to note that the insertion and removal of this compound implants are surgical procedures that must be conducted using aseptic techniques by trained professionals.[8][9]
This compound Disposal Workflow
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. New National Rules Governing Pharmaceutical Disposal Start August 21st [content.govdelivery.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
